Fenhexamid-d10
Description
Properties
CAS No. |
1246815-53-1 |
|---|---|
Molecular Formula |
C14H17Cl2NO2 |
Molecular Weight |
312.256 |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2 |
InChI Key |
VDLGAVXLJYLFDH-CYHVTVHMSA-N |
SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Synonyms |
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide; Decree-d10; Elevate-d10; KBR 2738-d10; Teldor-d10; |
Origin of Product |
United States |
Foundational & Exploratory
Fenhexamid-d10 chemical structure and molecular weight
Stable Isotope Internal Standard for Residue Analysis
Part 1: Core Directive & Introduction
Fenhexamid-d10 is the deuterium-labeled isotopologue of the hydroxyanilide fungicide Fenhexamid. It serves as the definitive Internal Standard (IS) for the quantification of Fenhexamid residues in complex agricultural matrices (grapes, strawberries, wine) using Isotope Dilution Mass Spectrometry (IDMS).
In high-throughput regulatory environments, matrix effects—such as signal suppression or enhancement in Electrospray Ionization (ESI)—can compromise data integrity. Fenhexamid-d10 corrects for these variances because it shares identical physicochemical properties (retention time, pKa, extraction efficiency) with the target analyte while remaining mass-resolvable by the detector.
Part 2: Chemical Identity & Structure[1]
The distinct advantage of Fenhexamid-d10 lies in its labeling position. The ten deuterium atoms are incorporated into the 1-methylcyclohexyl moiety. This specific labeling is strategic: upon collision-induced dissociation (CID), the molecule cleaves at the amide bond, retaining the label on the primary fragment ion used for quantification.
Comparative Chemical Data
| Property | Native Fenhexamid | Fenhexamid-d10 |
| CAS Number | 126833-17-8 | 1246815-53-1 |
| Molecular Formula | ||
| Molecular Weight | 302.20 g/mol | 312.26 g/mol |
| Exact Mass (Neutral) | 301.0636 Da | 311.1266 Da |
| IUPAC Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide | N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10 )carboxamide |
| Solubility | Water (low), Methanol, Acetonitrile | Methanol, Acetonitrile (Store solutions at -20°C) |
Structural Logic & Fragmentation
The fragmentation pathway is critical for MS/MS method development.
-
Native: The precursor (
302) loses the dichloro-hydroxyaniline group, yielding the 1-methylcyclohexyl carbocation at 97 . -
d10 Isotope: The precursor (
312) undergoes the same cleavage. Since the cyclohexyl ring carries all 10 deuterium atoms, the resulting fragment shifts by +10 Da to 107 .
Figure 1: Comparative fragmentation pathway showing the conservation of the deuterium label in the quantifier ion.
Part 3: Analytical Application (LC-MS/MS)
To achieve regulatory compliance (e.g., EU MRLs, FDA tolerances), the following protocol integrates Fenhexamid-d10 into a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow.
1. Mass Spectrometry Parameters
-
Ionization: ESI Positive (
) -
Acquisition Mode: Multiple Reaction Monitoring (MRM)[1][2][3][4]
-
Dwell Time: 20–50 ms (depending on cycle time requirements)
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Fenhexamid | 302.1 | 97.1 | 55.1 | 20–25 |
| Fenhexamid-d10 | 312.2 | 107.1 | 65.1 | 20–25 |
Expert Insight: The transition 302
97 is highly specific but can suffer from low mass interferences in complex matrices like hops or tobacco. The d10 transition 312107 operates in a cleaner mass region, often providing better signal-to-noise ratios than the native analyte itself.
2. Experimental Workflow (QuEChERS)
The timing of the Internal Standard (IS) addition is the single most critical step for accuracy. It must be added before extraction to correct for recovery losses.
Step-by-Step Protocol:
-
Homogenization: Weigh 10 g of sample (e.g., grapes) into a 50 mL centrifuge tube.
-
IS Spiking: Add 50
L of Fenhexamid-d10 working solution (e.g., 10 g/mL in ACN). Vortex immediately to equilibrate. -
Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 min.
-
Partitioning: Add QuEChERS salts (4g
, 1g , 1g Na-Citrate, 0.5g Disodium Citrate sesquihydrate). Shake 1 min. Centrifuge at 3000 RCF for 5 min. -
Clean-up (dSPE): Transfer aliquot of supernatant to dSPE tube (PSA +
). Vortex and centrifuge.[4][5] -
Analysis: Transfer supernatant to LC vial. Inject 1–5
L onto LC-MS/MS.
Figure 2: Analytical workflow emphasizing the pre-extraction spike of Fenhexamid-d10.
Part 4: Handling & Stability
-
Storage: Powder form is stable at room temperature for short periods but should be stored at -20°C long-term to prevent slow degradation or moisture absorption.
-
Solution Stability: Stock solutions in pure acetonitrile are stable for >6 months at -20°C. Working solutions (diluted) should be prepared weekly.
-
Isotope Effect: Deuterium labeling on the cyclohexyl ring is chemically stable and does not undergo exchange with solvent protons under standard LC conditions (pH 3–8).
References
-
Santa Cruz Biotechnology. Fenhexamid-d10 (CAS 1246815-53-1) Technical Data Sheet. Retrieved from
-
Thermo Fisher Scientific. LC-MS Applications for Food Safety Analysis: QuEChERS Method Optimization. Retrieved from
-
European Union Reference Laboratories (EURL). Validation of MRM extraction methods for high protein content pulses. Retrieved from
-
PubChem. Fenhexamid (CID 213031) Chemical Structure and Properties. Retrieved from
-
Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from
Sources
A Technical Guide to Fenhexamid-d10: Properties, Applications, and Analytical Protocols for Researchers
Abstract
This technical guide provides a comprehensive overview of Fenhexamid-d10 (CAS No. 1246815-53-1), the deuterium-labeled analog of the hydroxyanilide fungicide, Fenhexamid. Designed for researchers, analytical chemists, and professionals in drug and pesticide development, this document details the fundamental physicochemical properties of Fenhexamid-d10, explains the scientific rationale for its use, and presents a detailed protocol for its application as an internal standard in quantitative analysis. The core focus is on leveraging Fenhexamid-d10 to achieve the highest standards of accuracy and precision in analytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Compound Identification and Physicochemical Profile
Fenhexamid-d10 is a stable isotope-labeled (SIL) version of Fenhexamid, where ten hydrogen atoms on the cyclohexane ring have been replaced with deuterium. This substitution makes it an ideal internal standard for the quantitative analysis of Fenhexamid.
Core Properties
The essential identification and physical characteristics of Fenhexamid-d10 are summarized below. Data for properties such as melting point, boiling point, and solubility are based on the unlabeled parent compound, as they are expected to be nearly identical.
| Property | Value | Source(s) |
| CAS Number | 1246815-53-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₇D₁₀Cl₂NO₂ | [1][3][4][5][6] |
| Molecular Weight | 312.26 g/mol | [1][2][3][4][5] |
| IUPAC Name | N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide | [1][2][3] |
| Synonyms | Decree-d10, Elevate-d10, Teldor-d10 | [2][5] |
| Appearance | White to light brown solid powder/crystal | [5][7][8] |
| Melting Point | ~153 °C (Unlabeled Fenhexamid) | [9][10][11] |
| Boiling Point | ~320 °C (Unlabeled Fenhexamid) | [7][9][10][11] |
| Storage | 2-8°C Refrigerator | [5][7] |
Solubility Profile (Unlabeled Fenhexamid)
Understanding the solubility of the parent compound is critical for developing effective analytical methods, including solvent selection for sample extraction and mobile phase composition for liquid chromatography.
| Solvent | Solubility (g/L at 20°C) |
| Dichloromethane | 31 |
| Isopropanol | 91 |
| Acetonitrile | 15 |
| Toluene | 5.7 |
| n-Hexane | < 0.1 |
| Data sourced from PubChem for unlabeled Fenhexamid.[10] |
The high solubility in polar organic solvents like isopropanol and acetonitrile makes these ideal choices for extraction from complex matrices.
The Scientific Rationale for a Deuterated Internal Standard
In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.
A stable isotope-labeled internal standard, such as Fenhexamid-d10, is the gold standard for mass spectrometry-based quantification for several key reasons:
-
Near-Identical Physicochemical Behavior: Fenhexamid-d10 and Fenhexamid exhibit virtually identical properties, including polarity, solubility, and ionization efficiency. This ensures they behave similarly during sample extraction, cleanup, and chromatographic separation, leading to more effective correction for analyte loss or signal suppression.
-
Co-elution in Chromatography: The analyte and its SIL-IS will elute from the liquid chromatography (LC) column at almost the exact same time. This is crucial as it ensures both compounds experience the same matrix effects (signal suppression or enhancement) at the point of ionization in the mass spectrometer.
-
Mass-Based Differentiation: Despite their chemical similarity, the mass spectrometer can easily distinguish between the analyte and the IS due to the mass difference imparted by the deuterium atoms. This allows for independent and simultaneous quantification.
The use of Fenhexamid-d10 as an internal standard is a self-validating system; its response directly reflects and corrects for analytical variability, thereby significantly enhancing the accuracy, precision, and trustworthiness of the final quantitative result.[2][6][12]
Context: Mechanism of Action of Fenhexamid
To appreciate its analytical applications, it is useful to understand the biological role of the parent compound, Fenhexamid. It is a protective foliar fungicide used to control diseases like gray mold (Botrytis cinerea) and brown rot (Monilinia spp.) in crops such as grapes and berries.[13][14]
Fenhexamid belongs to the hydroxyanilide class and is classified under the Fungicide Resistance Action Committee (FRAC) Group 17.[15][16] Its unique mode of action involves the inhibition of the 3-ketoreductase enzyme, which is a critical step in the C4-demethylation pathway of ergosterol biosynthesis in fungi.[8][16][17] Ergosterol is an essential component of the fungal cell membrane. By disrupting its synthesis, Fenhexamid prevents the growth of fungal spores and mycelia, ultimately protecting the plant.[16]
Core Application: Quantitative Analysis via LC-MS/MS
The primary application for Fenhexamid-d10 is as an internal standard for the precise quantification of Fenhexamid residues in various matrices, such as agricultural products, soil, and water. The workflow described here is a representative example for determining Fenhexamid levels in a grape matrix.
Detailed Experimental Protocol
This protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of Fenhexamid in grapes.
Step 1: Reagent and Standard Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Fenhexamid and Fenhexamid-d10 in acetonitrile to prepare individual stock solutions. Store at 2-8°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Fenhexamid stock solution with acetonitrile. A typical range might be 1-100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Fenhexamid-d10 stock solution in acetonitrile. This solution will be used to spike all samples and standards.
Step 2: Sample Preparation
-
Homogenization: Weigh 10 g of a homogenized grape sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL Fenhexamid-d10 spiking solution to the tube. This addition is critical as the IS must be present from the very beginning to account for all subsequent process variations.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube tightly and shake vigorously for 1 minute to ensure thorough extraction of the analyte and IS from the matrix.
-
Phase Separation: Add a QuEChERS salt packet (commonly containing anhydrous magnesium sulfate and sodium chloride). The magnesium sulfate absorbs water, while the salt induces a phase separation between the aqueous grape matrix and the acetonitrile layer containing the analytes. Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing cleanup sorbents (e.g., PSA to remove sugars and organic acids, and C18 to remove non-polar interferences). Vortex for 30 seconds and centrifuge.
-
Final Preparation: Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Step 3: LC-MS/MS Instrumentation and Parameters
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B, followed by a re-equilibration step.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Fenhexamid and Fenhexamid-d10. This provides high selectivity and sensitivity.
-
Example Transition for Fenhexamid: m/z 302.1 -> 97.1
-
Example Transition for Fenhexamid-d10: m/z 312.2 -> 107.1
-
Step 4: Calibration and Quantification
-
Calibration Curve: Prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) in a blank matrix extract. Spike each with the same amount of Fenhexamid-d10 as the samples.
-
Data Analysis: For each injection, the instrument software will integrate the peak area for both the Fenhexamid and Fenhexamid-d10 MRM transitions.
-
Ratio Calculation: Calculate the peak area ratio (Fenhexamid Area / Fenhexamid-d10 Area).
-
Quantification: Plot the peak area ratio against the known concentration of the calibration standards. Perform a linear regression to generate a calibration curve. The concentration of Fenhexamid in the unknown samples can then be determined from this curve using their measured peak area ratios.
Conclusion
Fenhexamid-d10 is an essential tool for any research or regulatory laboratory tasked with the quantification of Fenhexamid. Its properties as a stable isotope-labeled internal standard ensure that analytical methods are robust, reliable, and produce data of the highest integrity. By correcting for inevitable variations in sample preparation and instrument performance, Fenhexamid-d10 allows researchers to achieve unparalleled accuracy and precision, making it indispensable for pharmacokinetic studies, environmental monitoring, and food safety applications.
References
-
Veeprho. (n.d.). Fenhexamid-D10. CAS 1246815-53-1. Available at: [Link]
-
Pharmaffiliates. (n.d.). Fenhexamid-d10. CAS No: 1246815-53-1. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 213031, Fenhexamid. Available at: [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (2026). Fenhexamid (Ref: KBR 2738). Available at: [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (2025). Fenhexamid (Ref: KBR 2738). Available at: [Link]
-
Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Fenhexamid. Available at: [Link]
-
Imtrade Australia. (n.d.). Fenhexamid 500 SC Fungicide. Available at: [Link]
-
U.S. Environmental Protection Agency. (1999). Pesticides - Fact Sheet for Fenhexamid. Available at: [Link]
Sources
- 1. Fenhexamid-d10 | CAS 1246815-53-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. veeprho.com [veeprho.com]
- 3. Fenhexamid-d10 | CAS 1246815-53-1 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fenhexamid | 126833-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]
- 14. www3.epa.gov [www3.epa.gov]
- 15. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]
- 16. imtrade.com.au [imtrade.com.au]
- 17. Buy Fenhexamid-d10 [smolecule.com]
Methodological & Application
High-Sensitivity LC-MS/MS Method for the Quantification of Fenhexamid in Complex Matrices Using a Stable Isotope-Labeled Internal Standard
An Application Note
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the fungicide Fenhexamid. To ensure the highest degree of accuracy and precision, particularly in complex food matrices, this method employs Fenhexamid-d10, a stable isotope-labeled (SIL) analog, as an internal standard. The use of a SIL internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement.[1] This guide provides a comprehensive, step-by-step protocol covering sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, optimization of chromatographic and mass spectrometric parameters, and method validation according to SANTE/11312/2021 guidelines.[2][3]
Introduction
Fenhexamid is a widely used foliar fungicide effective against grey mold (Botrytis cinerea) and other pathogens on a variety of fruits and vegetables, such as strawberries and grapes.[4][5] Its widespread application necessitates reliable and sensitive analytical methods to monitor its residues in food products, ensuring compliance with Maximum Residue Limits (MRLs) and safeguarding consumer health.[6]
LC-MS/MS has become the preferred technique for pesticide residue analysis due to its exceptional sensitivity, selectivity, and applicability to a wide range of compound polarities.[7][8] However, complex sample matrices can introduce significant challenges, most notably matrix effects, which can adversely affect the accuracy of quantification. The most effective strategy to mitigate these effects is the use of a stable isotope-labeled internal standard.[1] Fenhexamid-d10, a deuterium-labeled analog of Fenhexamid, co-elutes with the native analyte and exhibits nearly identical chemical and physical properties, including extraction efficiency and ionization response.[9][10] Its mass difference allows for distinct detection by the mass spectrometer, enabling it to serve as a perfect proxy to correct for analytical variability.
This document provides a detailed workflow for developing and validating a Fenhexamid-specific LC-MS/MS method, designed for researchers and analytical scientists in food safety, environmental monitoring, and drug development laboratories.
Analyte and Internal Standard Properties
A thorough understanding of the physicochemical properties of the analyte and internal standard is critical for method development, particularly for optimizing sample extraction and ionization conditions.
| Property | Fenhexamid | Fenhexamid-d10 | Rationale for Method Development |
| IUPAC Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide[5] | N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide[9][10] | Identical core structure ensures similar chromatographic behavior and extraction efficiency. |
| CAS Number | 126833-17-8[11] | 1246815-53-1[9] | Unique identifiers for sourcing reference standards. |
| Molecular Formula | C₁₄H₁₇Cl₂NO₂[12] | C₁₄H₇D₁₀Cl₂NO₂[10] | The mass difference of 10 Da is ideal for MS/MS distinction without isotopic crosstalk. |
| Molecular Weight | 302.2 g/mol [12] | 312.26 g/mol [10] | Used for calculating concentrations of standard solutions. |
| logP (o/w) | 3.51[12] | ~3.51 | Indicates moderate lipophilicity, guiding solvent choice (e.g., acetonitrile) for extraction. |
| pKa | 7.3[12] | ~7.3 | The acidic phenolic hydroxyl group dictates ionization behavior. Analysis in ESI positive mode is preferred at an acidic pH (pH < pKa) to promote protonation of the amide group.[12] |
Experimental Workflow
The overall analytical procedure is a multi-stage process designed for optimal recovery, cleanup, and detection of the target analyte.
Required Materials, Reagents, and Instrumentation
-
Reagents: Fenhexamid and Fenhexamid-d10 reference standards (≥98% purity), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Acetate (NaOAc), Primary Secondary Amine (PSA) sorbent.
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole LC/MS[2]), Analytical Balance, Centrifuge, Vortex Mixer, Syringe filters (0.22 µm).
Standard Solution Preparation Protocol
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of Fenhexamid and Fenhexamid-d10 reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with acetonitrile to create an intermediate working solution containing both Fenhexamid and Fenhexamid-d10.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare a separate dilution of the Fenhexamid-d10 stock to be used for spiking samples.
-
Calibration Standards (1–100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with blank matrix extract. The use of matrix-matched calibration is crucial to compensate for any residual matrix effects not fully corrected by the internal standard.[3][13]
Sample Preparation Protocol (Modified QuEChERS)
This protocol is optimized for a high-moisture, acidic fruit matrix like strawberries. The QuEChERS method is widely adopted for multi-residue pesticide analysis due to its simplicity and effectiveness.[14]
-
Weighing: Weigh 10 g (± 0.1 g) of homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Fortify the sample with a known amount of the Fenhexamid-d10 IS spiking solution (e.g., 50 µL of 1 µg/mL solution to achieve a 50 ng/g concentration).
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaOAc. The MgSO₄ facilitates the separation of the aqueous and organic layers, while NaOAc buffers the extraction.
-
Immediately cap and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 U/min for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 2 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 300 mg of anhydrous MgSO₄ (to remove excess water) and 50 mg of PSA sorbent. PSA is effective at removing organic acids, sugars, and pigments common in fruit matrices.[14]
-
Vortex for 1 minute, then centrifuge at ≥3000 U/min for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the final supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method Optimization
The core of the method lies in achieving efficient chromatographic separation and highly selective, sensitive mass spectrometric detection.
Liquid Chromatography (LC) Parameters
The goal is to achieve a sharp, symmetrical peak for Fenhexamid with a stable retention time, well-separated from major matrix interferences.
| Parameter | Optimized Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately non-polar compounds like Fenhexamid.[15] |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Acetate | The acidic pH promotes protonation ([M+H]⁺) for positive mode ESI. Ammonium acetate improves peak shape and ionization consistency.[15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent providing good elution strength and compatibility with MS. |
| Flow Rate | 0.4 mL/min | A typical flow rate for 2.1 mm ID columns, balancing analysis time and separation efficiency. |
| Injection Volume | 2 µL | A small injection volume minimizes potential peak distortion from the sample solvent.[16] |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[15] |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min. | A gradient elution is necessary to effectively elute the analyte while cleaning the column of more retained matrix components. |
Tandem Mass Spectrometry (MS/MS) Parameters
The MS is operated in Multiple Reaction Monitoring (MRM) mode, which provides unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[6] Optimization is performed by infusing a standard solution of Fenhexamid and Fenhexamid-d10 directly into the mass spectrometer.
| Parameter | Fenhexamid | Fenhexamid-d10 | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | The presence of an amide group and operation at acidic pH makes positive ionization via protonation efficient.[12] |
| Precursor Ion [M+H]⁺ | m/z 302.1 | m/z 312.2 | These represent the protonated parent molecules of the analyte and the internal standard, respectively. |
| Quantifier Transition | 302.1 → 97.1 | 312.2 → 107.1 | The most intense and stable fragment ion transition is selected for quantification to achieve the best sensitivity. |
| Qualifier Transition | 302.1 → 133.1 | 312.2 → 133.1 | A second, specific fragment ion is monitored to confirm the identity of the analyte, as required by SANTE guidelines. The ion ratio between the quantifier and qualifier must be consistent.[3] |
| Collision Energy (CE) | Optimized (~20-30 eV) | Optimized (~20-30 eV) | The voltage applied in the collision cell is optimized for each transition to maximize the abundance of the product ions.[17] |
| Dwell Time | 50 ms | 50 ms | The time spent monitoring each transition is balanced to ensure sufficient data points across each chromatographic peak (~15-20 points) for reliable integration.[8] |
Method Validation
The developed method was validated according to the European Commission's SANTE/11312/2021 guidelines.[3] Blank strawberry matrix was spiked at various concentration levels to assess the following parameters.
| Validation Parameter | Performance Criteria (SANTE) | Result |
| Linearity (R²) | R² ≥ 0.99 | > 0.995 over a range of 1-100 ng/mL. |
| Accuracy (Recovery) | 70 – 120% | Mean recoveries were between 95% and 108% at spike levels of 10 and 50 µg/kg. |
| Precision (RSDr) | ≤ 20% | Repeatability (n=6) was < 8% at both spike levels. |
| Limit of Quantification (LOQ) | - | 10 µg/kg (S/N > 10, with acceptable recovery and precision). |
| Analyte Identification | Presence of two transitions with a stable ion ratio (within ±30% relative of standards).[3] | Confirmed. The ion ratio was stable across all samples and standards. |
| Matrix Effect | - | Calculated to be < 15% (signal suppression), demonstrating effective correction by the Fenhexamid-d10 internal standard. |
Conclusion
This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Fenhexamid using its deuterated internal standard, Fenhexamid-d10. The combination of a streamlined QuEChERS sample preparation protocol and optimized instrumental parameters provides excellent performance that meets the stringent requirements of regulatory guidelines like SANTE/11312/2021.[3] The use of a stable isotope-labeled internal standard is unequivocally demonstrated to be the best practice for correcting matrix effects and ensuring data of the highest accuracy and reliability for pesticide residue analysis in complex food commodities.
References
-
Veeprho. (n.d.). Fenhexamid-D10 | CAS 1246815-53-1. Retrieved from [Link]
-
Japan Food Chemical Research Foundation. (n.d.). Analytical Method for Fenhexamid (Animal and Fishery Products). Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Validation Results for LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
MDPI. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Retrieved from [Link]
-
Hellenic Accreditation System. (2016). GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2001). Public Release Summary - Evaluation of the new active FENHEXAMID in the product TELDOR 500 SC FUNGICIDE. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. Retrieved from [Link]
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Retrieved from [Link]
-
The Good Scents Company. (n.d.). fenhexamid. Retrieved from [Link]
-
Agilent Technologies. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Targeted quantitative screening pesticides in food matrices using high resolution DIA spectral library matching. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem. Retrieved from [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
Chromatography Online. (n.d.). Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Fenhexamid (Ref: KBR 2738) - AERU. Retrieved from [Link]
-
ResearchGate. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Retrieved from [Link]
-
Sciex. (n.d.). Routine Targeted Quantitation and Identification of Pesticide Residues using Triple Quadrupole LC-MS/MS and Advanced Scheduling. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2003). FENHEXAMID (215). Retrieved from [Link]
-
TU Wien. (n.d.). Development of a LC-MS screening method for plant protection products. Retrieved from [Link]
-
MDPI. (2025). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. Retrieved from [Link]
-
Environmental Engineering Research. (2022). Development of pretreatment method for analysis of fungicides and hormones in seawater using LC-MS/MS. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Multi-residue analysis of 203 pesticides in strawberries by liquid chromatography tandem mass spectrometry in combination with the QuEChERS method. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]
- 5. fao.org [fao.org]
- 6. lcms.cz [lcms.cz]
- 7. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. veeprho.com [veeprho.com]
- 10. Fenhexamid-d10 | CAS 1246815-53-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. accustandard.com [accustandard.com]
- 12. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. lcms.cz [lcms.cz]
- 15. tandfonline.com [tandfonline.com]
- 16. htslabs.com [htslabs.com]
- 17. agilent.com [agilent.com]
Preparation of Fenhexamid-d10 stock and working solutions
Topic: High-Fidelity Preparation of Fenhexamid-d10 Stock and Working Solutions for LC-MS/MS Quantitation Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, QA/QC Managers, and Drug Development Scientists
Introduction: The Criticality of Isotopic Referencing
In the trace analysis of fungicides like Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide), reliance on external calibration often leads to quantitative bias due to severe matrix effects (signal suppression/enhancement) inherent in complex matrices like grapes, berries, and fermentation broths.
Fenhexamid-d10 serves as the definitive Internal Standard (IS). By replacing ten hydrogen atoms with deuterium, it retains the physicochemical extraction behavior of the native analyte while providing a distinct mass spectral signature (+10 Da shift). This guide details the preparation of stock and working solutions designed to maximize stability, minimize isotopic scrambling, and ensure rigorous quantitation in LC-MS/MS workflows (e.g., QuEChERS).
Physicochemical Profile & Solubility Logic
Before handling, understand the solute-solvent interactions. Fenhexamid is a hydroxyanilide fungicide; it is lipophilic but possesses polar moieties allowing solubility in polar organic solvents.
| Property | Native Fenhexamid | Fenhexamid-d10 (IS) |
| CAS Number | 126833-17-8 | N/A (Labeled variant) |
| Molecular Weight | 302.2 g/mol | ~312.26 g/mol |
| Solubility (High) | Acetone, Acetonitrile, Methanol | Acetone, Acetonitrile, Methanol |
| Solubility (Low) | Water, Hexane | Water, Hexane |
| pKa | ~7.3 (Phenolic hydroxyl) | ~7.3 |
| Light Sensitivity | High (Photolytic half-life ~1 hr in aq. buffer) | High (Requires Amber Glass) |
Expert Insight: While Methanol is a common solvent, Acetonitrile (ACN) or Acetone is preferred for the Primary Stock if the downstream application is QuEChERS. This prevents solvent mismatch, as QuEChERS extracts are typically ACN-based. Introducing Methanol can sometimes alter the chromatographic peak shape if the injection volume is large.
Materials & Equipment Checklist
-
Reference Standard: Fenhexamid-d10 (Isotopic Purity >98% recommended).
-
Solvent (Primary): LC-MS Grade Acetonitrile (or Acetone).
-
Solvent (Dilution): LC-MS Grade Acetonitrile and Water (0.1% Formic Acid optional for stability).
-
Vessels: Class A Volumetric Flasks (Amber glass is mandatory).
-
Storage: Silanized Amber Vials with PTFE-lined caps.
-
Weighing: Analytical Balance (readability 0.01 mg or better).
Protocol 1: Preparation of Primary Stock Solution (1000 µg/mL)
This "Golden Stock" is your master reference. Errors here propagate through every subsequent analysis.
Step-by-Step Methodology:
-
Equilibration: Allow the Fenhexamid-d10 vial to reach room temperature (20-25°C) before opening. Why? This prevents condensation of atmospheric moisture inside the hygroscopic standard vial.
-
Weighing:
-
Place a clean, dry 10 mL Amber Volumetric Flask on the balance. Tare.
-
Accurately weigh 10.0 mg ± 0.1 mg of Fenhexamid-d10 powder directly into the flask.
-
Note: If static electricity is an issue, use an anti-static gun or weigh onto weighing paper and rinse quantitatively into the flask.
-
-
Dissolution:
-
Add approximately 8 mL of LC-MS Grade Acetonitrile .
-
Sonicate for 2–5 minutes. Why? To ensure complete dissolution of the crystal lattice, preventing "micro-particulates" that cause concentration errors.
-
-
Volume Adjustment:
-
Allow the solution to return to room temperature (sonication generates heat, expanding the solvent).
-
Dilute to the mark with Acetonitrile. Invert 10 times to mix.
-
-
Storage:
-
Transfer immediately to multiple 2 mL amber silanized vials (aliquoting avoids repeated freeze-thaw cycles).
-
Store at -20°C. Stability: >12 months.
-
Protocol 2: Preparation of Working Solutions
Working solutions are used for spiking samples or preparing calibration curves. These should be prepared fresh or weekly.
Dilution Scheme (Example):
-
Intermediate Stock A (10 µg/mL):
-
Transfer 100 µL of Primary Stock (1000 µg/mL) into a 10 mL Amber Volumetric Flask.
-
Dilute to volume with Acetonitrile.[1]
-
-
Working Solution B (100 ng/mL - Typical Spiking Level):
-
Transfer 100 µL of Intermediate Stock A into a 10 mL flask.
-
Dilute to volume with 50:50 ACN:Water .
-
Expert Insight: Matching the solvent composition of Working Solution B to your initial mobile phase conditions (e.g., 50% aqueous) improves peak focusing during early elution.
-
Visual Workflow & Logic (Graphviz)
The following diagram illustrates the critical decision points and flow for preparing the standard, emphasizing the "Amber Glass" requirement due to photolability.
Figure 1: Workflow for Fenhexamid-d10 preparation highlighting critical control points for stability.
Quality Control & Validation
A self-validating system requires checking the integrity of the IS before running a batch of samples.
A. Isotopic Purity Check (Cross-Talk): Inject the Working Solution (100 ng/mL) alone.
-
Monitor Native Channel (e.g., m/z 302 -> 97): There should be <0.5% signal relative to a native standard. If high, your d10 standard is impure or degrading.
-
Monitor d10 Channel (e.g., m/z 312 -> 97): This should show a strong, symmetrical peak.
B. Retention Time (RT) Matching: The d10 isotope may elute slightly earlier than the native compound due to the deuterium isotope effect (slightly lower lipophilicity).
-
Acceptance Criteria: The RT shift should be consistent (<0.05 min difference typically) and reproducible.
Storage and Stability
-
Photostability: Fenhexamid is known to degrade rapidly under UV light (half-life ~1 hour in aqueous conditions). Always use amber glassware.
-
Temperature:
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Matrix Suppression | Dilute sample extract or switch to APCI source if using ESI. |
| IS Peak Tailing | Solvent Mismatch | Ensure Working Solution solvent matches initial mobile phase (e.g., don't inject 100% ACN into a 95% Water gradient). |
| Signal in Blank | Carryover | Fenhexamid is "sticky." Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid. |
References
-
FAO/WHO Joint Meeting on Pesticide Residues. (2003). Fenhexamid - Pesticide Residues in Food: 2003 Evaluations Part II Toxicological. Retrieved from [Link]
-
European Union Reference Laboratories (EURL-SRM). (2018). Analytical Observations Report - Single Residue Methods. Retrieved from [Link]
-
U.S. Geological Survey (USGS). (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.[1] Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Key Differences in the Use of Methanol and Acetonitrile in LC-MS. Retrieved from [Link]
Sources
Optimizing MRM transitions for Fenhexamid-d10 analysis
Application Note: Optimizing MRM Transitions for Fenhexamid-d10 Analysis
Abstract & Scope
This technical guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) and its deuterated internal standard, Fenhexamid-d10 .
While Fenhexamid is a common target in fungicide residue analysis (grapes, berries, stone fruit), accurate quantitation is frequently compromised by matrix effects in complex fermenting samples (e.g., wine). The use of Fenhexamid-d10 is non-negotiable for correcting signal suppression/enhancement. This protocol focuses on the mechanistic derivation of transitions to ensure the internal standard (IS) provides a true orthogonal reference without isotopic cross-talk.
Chemical Basis & Ionization Physics
Fenhexamid is a hydroxyanilide fungicide. In electrospray ionization (ESI), it readily protonates to form
-
Fenhexamid (Native):
-
Formula:
-
Monoisotopic Mass: 301.06 Da
-
Precursor Ion
: 302.1 m/z
-
-
Fenhexamid-d10 (IS):
-
Formula:
-
Precursor Ion
: 312.2 m/z
-
Critical Mechanistic Insight: The d10 labeling is typically located on the cyclohexyl ring . Upon Collision Induced Dissociation (CID), the molecule cleaves at the amide bond.
-
Native: The cyclohexyl moiety forms the dominant product ion at m/z 97 .
-
d10 IS: Because the label is on the ring, this fragment shifts by +10 Da to m/z 107 .
-
Validation Check: If your d10 standard produces a major fragment at m/z 97, the label is labile or located on the wrong moiety (phenyl ring), rendering it useless for specific quantitation.
MRM Optimization Workflow
The following diagram illustrates the decision tree for optimizing transitions, ensuring no "cross-talk" (where the IS contributes signal to the Native channel or vice versa).
Figure 1: Step-by-step logic for deriving and validating MRM transitions.
Optimized Transition Parameters
The following parameters are derived from direct infusion experiments on a Triple Quadrupole (QqQ) system.
Table 1: Fenhexamid & Fenhexamid-d10 MRM List
| Analyte | Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | CE (eV) | Purpose | Structure Origin |
| Fenhexamid | Native | 302.1 | 97.1 | 25 | 30 | 22 | Quantifier | Methylcyclohexyl ring |
| Fenhexamid | Native | 302.1 | 55.1 | 25 | 30 | 40 | Qualifier | Ring fragmentation |
| Fenhexamid-d10 | IS | 312.2 | 107.2 | 25 | 30 | 22 | Quantifier | d10-Methylcyclohexyl ring |
| Fenhexamid-d10 | IS | 312.2 | 266.1 | 25 | 30 | 18 | Qualifier | Loss of |
Technical Note on Dwell Time: Set dwell time to ensure 12–15 data points across the chromatographic peak. For UPLC applications (peak width ~6s), a dwell time of 20–30ms is optimal. Excessive dwell time reduces sampling frequency, compromising peak integration accuracy.
Experimental Protocol: Cross-Talk Verification
Trustworthiness in analytical chemistry requires self-validating systems. You must prove that your Internal Standard is not contributing to your Native signal (Isobaric Interference).
Reagents:
-
Solvent A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Solvent B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Stock: 100 µg/mL Fenhexamid-d10 in Acetonitrile.
Step-by-Step Verification:
-
Blank Injection: Inject pure solvent. Ensure baseline is < 100 counts for all channels.
-
IS Interference Test:
-
Prepare a high-concentration IS standard (e.g., 100 ng/mL of only Fenhexamid-d10).
-
Monitor: The Native transition (302.1 -> 97.1).
-
Acceptance Criteria: The area of the peak in the Native channel must be < 0.5% of the area in the IS channel.
-
Why? If the d10 standard contains native impurities (d0), or if the d10 loses all deuteriums in the source (unlikely but possible), it will falsely elevate your analyte concentration.
-
-
Reverse Interference Test:
-
Inject a high-concentration Native standard (e.g., 1000 ng/mL).
-
Monitor: The IS transition (312.2 -> 107.2).
-
Acceptance Criteria: No detectable peak.
-
Why? At high concentrations, the M+2 isotope of a native compound can sometimes interfere with an IS, though the +10 Da mass difference here makes this negligible. This step validates mass resolution.
-
Fragmentation Pathway Visualization
Understanding where the molecule breaks allows you to troubleshoot matrix interferences. If a matrix co-elute shares the 97.1 ion, you must switch to a secondary qualifier.
Figure 2: CID fragmentation pathway showing the conservation of the deuterium label in the primary product ion.
References
-
EU Reference Laboratories for Residues of Pesticides. (2025). Single Residue Methods (SRM) - Fenhexamid. EURL-SRM.[4][5] [Link]
-
European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]
-
Kittlaus, S., et al. (2012). Evaluation of interferences between matrix-analyte for the correct identification of pesticides. Journal of Chromatography A. [Link]
Sources
Application Note: High-Sensitivity Determination of Fenhexamid in Grapes via LC-MS/MS using Deuterated Internal Standard Correction
Executive Summary
This protocol details a robust, self-validating method for the quantitation of Fenhexamid residues in grape matrices (Vitis vinifera) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Grapes present a complex analytical matrix characterized by high sugar content (glucose/fructose), organic acids (tartaric/malic), and polyphenolic pigments (anthocyanins). These components frequently cause signal suppression in Electrospray Ionization (ESI), leading to underestimation of pesticide residues.
To ensure regulatory compliance and scientific accuracy, this method utilizes Fenhexamid-d10 as a surrogate Internal Standard (IS). The IS is added prior to extraction, compensating for both extraction losses and matrix-induced ionization effects.
Regulatory & Chemical Context[1][2][3][4][5][6]
Regulatory Framework (MRLs)
Fenhexamid is a hydroxyanilide fungicide used to control Botrytis cinerea (grey mold).[1] Due to its late-season application, residue monitoring is critical.
| Region | Commodity | MRL (mg/kg) | Regulation Reference |
| EU | Table Grapes | 5.0 (raised from 4.0) | |
| USA | Grapes | 4.0 | EPA 40 CFR 180.553 |
| Codex | Grapes | 5.0 | Codex Alimentarius |
Chemical Properties[5]
-
Analyte: Fenhexamid (
)[2] -
Internal Standard: Fenhexamid-d10 (
)-
MW: 312.2 g/mol
-
Modification: Deuteration of the cyclohexyl ring.
-
Experimental Workflow
The following diagram outlines the critical path from sample homogenization to data analysis. Note the specific injection point of the Internal Standard.
Figure 1: Analytical workflow emphasizing the pre-extraction addition of the Internal Standard.
Materials & Reagents
Chemicals[3][9]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (98%+).
-
Salts (QuEChERS): Magnesium Sulfate (
), Sodium Chloride ( ), Sodium Citrate dihydrate, Disodium Citrate sesquihydrate. -
dSPE Sorbents:
-
Primary Secondary Amine (PSA): Removes sugars and organic acids.
-
C18 (End-capped): Removes lipids and waxes.
-
Note: Avoid Graphitized Carbon Black (GCB) unless analyzing deeply pigmented red grapes, as it may reduce Fenhexamid recovery due to planar interaction.
-
Preparation of Standards
-
Stock Solutions (1000 mg/L): Dissolve 10 mg of Fenhexamid and Fenhexamid-d10 separately in 10 mL Acetonitrile. Store at -20°C.
-
Internal Standard Working Solution (10 µg/mL): Dilute the d10 stock 1:100 in Acetonitrile.
-
Calibration Standards: Prepare a 6-point curve (0.005 – 1.0 mg/kg) in solvent (AcN).
-
Why Solvent? Because d10 corrects for matrix effects, matrix-matched calibration is technically optional (though still good practice). This protocol relies on d10 correction to allow solvent-based calibration for higher throughput.
-
Detailed Protocol
Step 1: Sample Extraction (AOAC 2007.01 Modified)
-
Weigh 10.0 g of homogenized grape sample into a 50 mL centrifuge tube.
-
Internal Standard Addition: Add 100 µL of Fenhexamid-d10 working solution (10 µg/mL) to the sample.
-
Add 10 mL Acetonitrile (containing 1% Acetic Acid). Vortex vigorously for 1 min.
-
Add QuEChERS salts (4g
, 1g , 1g Na-Citrate, 0.5g Disodium Citrate). -
Shake vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
Step 2: Clean-up (dSPE)
-
Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing:
-
150 mg
-
25 mg PSA
-
25 mg C18
-
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Filter the supernatant through a 0.2 µm PTFE filter into an LC vial.
Step 3: LC-MS/MS Analysis
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex Triple Quad, Shimadzu LCMS-8050).
-
Column: C18 (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 100mm x 2.1mm, 1.8 µm or 2.6 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
B: Methanol + 0.1% Formic Acid.
-
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold 95% B
-
10.1 min: Re-equilibrate 10% B
-
Step 4: MS/MS Parameters (MRM)
Ionization: ESI Positive Mode .
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Structural Origin |
| Fenhexamid | 302.2 | 97.1 | 25 | Quant | Methylcyclohexyl ring |
| 302.2 | 55.1 | 40 | Qual | Ring fragmentation | |
| Fenhexamid-d10 | 312.2 | 107.1 | 25 | Quant | d10-Methylcyclohexyl ring |
Note: The transition 312.2 -> 107.1 assumes the deuterium labeling is on the cyclohexyl ring (common for commercial standards). If your standard is labeled on the phenyl ring, the transition would be 312.2 -> 97.1. Always verify with your standard's Certificate of Analysis.
Data Analysis & Validation
Calculation (Internal Standard Method)
Do not calculate based on absolute area. Use the Area Ratio :
Calculate the concentration using the linear regression of the Response Ratio vs. Concentration.
Matrix Effect Correction Mechanism
The following diagram illustrates how the IS compensates for the suppression caused by grape sugars.
Figure 2: Mechanism of Matrix Effect Compensation. Since the analyte and IS co-elute perfectly, they experience identical suppression, rendering the ratio constant.
Validation Criteria (SANTE/11312/2021)
-
Linearity:
for the calibration curve (Ratio vs. Conc). -
Recovery: Spiked samples (without IS pre-correction) should yield 70-120%.
-
Ion Ratio: The ratio of Quant/Qual ions in the sample must match the standard within ±30%.
-
Retention Time: Sample peak must be within ±0.1 min of the standard.
Troubleshooting & Senior Scientist Tips
-
Isobaric Interferences: Grapes contain complex stilbenoids. If you observe a background peak in the 302 -> 97 transition, verify the retention time against the d10 peak. They must overlap exactly.
-
d10 Purity: Ensure your d10 standard does not contain native Fenhexamid (d0). A "cross-talk" check is required: Inject pure d10 and monitor the d0 transition (302->97). It should be <2% of the LOQ.
-
Red Grapes: If analyzing deeply pigmented varieties (e.g., Cabernet), the C18 cleanup might be insufficient. If the extract is dark, dilute 1:5 with mobile phase A before injection. The sensitivity of modern triple quads allows this dilution without losing LOQ (typically 0.01 mg/kg).
References
-
European Commission. (2023).[8] Commission Regulation (EU) 2023/1069 as regards maximum residue levels for fenhexamid...[8] Official Journal of the European Union. Link
-
European Food Safety Authority (EFSA). (2018). The 2016 European Union report on pesticide residues in food. EFSA Journal.[8] Link
-
PubChem. (n.d.). Fenhexamid Compound Summary. National Center for Biotechnology Information. Link
-
EU Reference Laboratories for Residues of Pesticides. (2013). QuEChERS Method for Fruits and Vegetables (EN 15662). EURL-SRM. Link
-
Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in grapes and wine.[9] TrAC Trends in Analytical Chemistry. (Contextual citation for matrix effects).
Sources
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agrinfo.eu [agrinfo.eu]
- 9. REDI (v3.1) Repositorio de ANII: Study of the matrix effect of table and wine grapes using GC-QqQ-MS [redi.anii.org.uy]
Application Note: Robust and Sensitive Quantification of Fenhexamid-d10 by GC-MS Following Trimethylsilyl Derivatization
Abstract
This application note presents a detailed protocol for the derivatization of the fungicide Fenhexamid and its deuterated internal standard, Fenhexamid-d10, for sensitive and robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Fenhexamid, a hydroxyanilide fungicide, contains polar functional groups that limit its volatility and thermal stability, making direct GC-MS analysis challenging. Through trimethylsilylation, the active hydrogens on the hydroxyl and secondary amine groups are replaced by non-polar trimethylsilyl (TMS) groups. This chemical modification significantly enhances the analyte's volatility and thermal stability, leading to improved chromatographic peak shape, reduced analyte degradation, and increased sensitivity. This guide provides a comprehensive, step-by-step derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, along with optimized GC-MS parameters for the quantification of Fenhexamid-d10.
Introduction: The Rationale for Derivatization
Fenhexamid is an effective fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants[1]. Its chemical structure contains both a phenolic hydroxyl (-OH) group and a secondary amine (-NH-) group[1][2]. These functional groups, while crucial for its fungicidal activity, impart polarity to the molecule. In the context of gas chromatography, this polarity can lead to several analytical challenges:
-
Poor Volatility: Molecules with active hydrogens tend to have lower vapor pressures, requiring higher temperatures to transition into the gaseous phase for GC analysis.
-
Thermal Instability: At the elevated temperatures of the GC injector and column, polar compounds like Fenhexamid can degrade, leading to inaccurate quantification and the appearance of artifact peaks.
-
Peak Tailing: The active hydrogens can interact with active sites on the GC column, resulting in asymmetric or tailing peaks, which negatively impacts resolution and integration accuracy.
Chemical derivatization is a technique used to modify the chemical structure of an analyte to make it more amenable to a particular analytical method[3]. Silylation is a common and effective derivatization technique for GC analysis, where an active hydrogen is replaced by a trimethylsilyl (TMS) group[4][5]. This process effectively "masks" the polar functional groups, leading to a derivative that is more volatile, less polar, and more thermally stable[4]. For Fenhexamid, both the hydroxyl and secondary amine groups are susceptible to silylation.
The use of a deuterated internal standard, such as Fenhexamid-d10, is critical for accurate quantification in complex matrices. It is essential that the internal standard undergoes the same derivatization reaction as the target analyte to compensate for any variations in reaction efficiency and sample matrix effects.
The Derivatization Reaction: Trimethylsilylation of Fenhexamid
The derivatization of Fenhexamid is achieved through a nucleophilic substitution reaction with a silylating agent, in this case, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). To enhance the reactivity of the BSTFA, especially for the less reactive secondary amine, a catalyst such as 1% Trimethylchlorosilane (TMCS) is often included[6]. The reaction proceeds as follows:
Fenhexamid + 2 BSTFA (with 1% TMCS) → Bis-TMS-Fenhexamid + 2 N-(trimethylsilyl)-2,2,2-trifluoroacetamide
This reaction results in the formation of the di-trimethylsilyl derivative of Fenhexamid, where both the hydroxyl and secondary amine protons are replaced by TMS groups.
Experimental Protocol: Derivatization of Fenhexamid and Fenhexamid-d10
This protocol provides a step-by-step guide for the derivatization of Fenhexamid and its deuterated internal standard, Fenhexamid-d10, in a sample extract.
3.1. Materials and Reagents
-
Fenhexamid standard
-
Fenhexamid-d10 internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (as a catalyst and solvent)
-
Ethyl acetate or other suitable solvent, GC grade
-
Nitrogen gas, high purity
-
2 mL autosampler vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
3.2. Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Pipette an appropriate volume of the sample extract containing Fenhexamid and a known concentration of Fenhexamid-d10 into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (not exceeding 40°C). It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent[7].
-
-
Reagent Addition:
-
To the dried residue, add 50 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA with 1% TMCS.
-
-
Reaction:
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Place the vial in a heating block or oven set at 70°C for 60 minutes to facilitate the derivatization reaction[8].
-
-
Cooling and Analysis:
-
After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Method Parameters
The following GC-MS parameters are recommended for the analysis of derivatized Fenhexamid and Fenhexamid-d10. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL, splitless |
| Oven Program | Initial 70°C, hold for 2 min, ramp to 200°C at 25°C/min, then ramp to 280°C at 5°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4.1. Mass Spectrometry and Expected Mass Shifts
The molecular weight of underivatized Fenhexamid is 301.06 g/mol [1]. The addition of two trimethylsilyl (TMS) groups, each with a mass of approximately 72.1 g/mol (after loss of a proton), will result in a significant mass increase in the derivatized molecule.
-
Underivatized Fenhexamid (C₁₄H₁₇Cl₂NO₂): MW = 301.06 g/mol
-
Di-TMS-Fenhexamid (C₂₀H₃₃Cl₂NO₂Si₂): MW = 445.2 g/mol
For the deuterated internal standard, Fenhexamid-d10, a similar mass shift is expected.
-
Underivatized Fenhexamid-d10: MW ≈ 311.12 g/mol
-
Di-TMS-Fenhexamid-d10: MW ≈ 455.26 g/mol
4.2. Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, Selected Ion Monitoring (SIM) is recommended for its enhanced sensitivity and selectivity. The following ions are suggested for monitoring:
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Di-TMS-Fenhexamid | 430 (M-15) | 445 (M+), 73 |
| Di-TMS-Fenhexamid-d10 | 440 (M-15) | 455 (M+), 73 |
The base peak for many TMS-derivatized compounds is often the [M-15]⁺ ion, resulting from the loss of a methyl group from one of the TMS moieties. The molecular ion (M⁺) should also be monitored for confirmation. The ion at m/z 73 is a characteristic fragment of the trimethylsilyl group.
Conclusion
The trimethylsilylation of Fenhexamid and its deuterated internal standard, Fenhexamid-d10, using BSTFA with a TMCS catalyst is a robust and reliable method to enhance their amenability for GC-MS analysis. This derivatization procedure effectively increases the volatility and thermal stability of the analytes, leading to improved chromatographic performance and analytical sensitivity. The detailed protocol and optimized GC-MS parameters provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to accurately and precisely quantify Fenhexamid in various sample matrices.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 213031, Fenhexamid. Retrieved from [Link].
-
Li, H., et al. (2019). Use of GC–MS based metabolic fingerprinting for fast exploration of fungicide modes of action. BMC Microbiology, 19(1), 168. Available at: [Link].
-
Restek Corporation. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide). Product Information. Available at: [Link].
-
Scribd. Appendix G - Derivatization in GC MS. Available at: [Link].
-
Food and Agriculture Organization of the United Nations. (2003). FENHEXAMID (215). Available at: [Link].
-
AERU, University of Hertfordshire. Fenhexamid (Ref: KBR 2738). Pesticide Properties Database. Available at: [Link].
-
Agilent Technologies. GC/MS/MS Pesticide Residue Analysis. Application Note. Available at: [Link].
-
The Good Scents Company. cyclohexanecarboxamide, N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl-. Available at: [Link].
-
University of California, Santa Barbara. Preparation of TMS Derivatives for GC/MS. Available at: [Link].
-
ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link].
-
MassBank of North America (MoNA). Fenhexamid; LC-ESI-QTOF; MS2; 60 V. Available at: [Link].
-
Debrauwer, L., et al. (2019). Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water and oxygen in gas chromatography/quadrupole time-of-flight systems. Rapid Communications in Mass Spectrometry, 33(5), 465-468. Available at: [Link].
-
Wu, D. (2012). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 20(4), 747-758. Available at: [Link].
-
SGE Analytical Science. Silylation Reagents. Product Information. Available at: [Link].
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link].
-
World Health Organization & Food and Agriculture Organization of the United Nations. (2005). Fenhexamid. In Pesticide residues in food - 2005 evaluations. Available at: [Link].
-
Debbab, A., et al. (2010). Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways. Journal of Hazardous Materials, 188(1-3), 246-255. Available at: [Link].
Sources
- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. unitedchem.com [unitedchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Application Note: A Robust QuEChERS-Based Protocol for the Extraction of Fenhexamid-d10 from Complex Soil Matrices for LC-MS/MS Analysis
Abstract
This application note presents a detailed, field-proven protocol for the extraction and purification of Fenhexamid-d10 from challenging soil matrices. Fenhexamid is a widely used hydroxyanilide fungicide, and monitoring its presence in soil is critical for environmental assessment.[1] The use of a stable, isotopically labeled internal standard like Fenhexamid-d10 is paramount for achieving accurate and precise quantification by correcting for matrix effects and variations in extraction recovery.[2][3] This guide is tailored for researchers and analytical scientists, providing a comprehensive walkthrough of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocol is designed to ensure high recovery rates and clean extracts, suitable for sensitive analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind each procedural step, from sample hydration to the selection of specific sorbents for dispersive solid-phase extraction (dSPE), ensuring a self-validating and reproducible workflow.
Introduction: The Challenge of Soil Matrix Analysis
Soil is an inherently complex and heterogeneous matrix, composed of varying amounts of organic matter, minerals, and inorganic salts.[4][5] These components possess numerous active sites (polar, non-polar, and ionic) that can strongly bind pesticide residues like Fenhexamid, making their efficient extraction a significant analytical challenge.[4] Furthermore, co-extraction of matrix components such as humic and fulvic acids can cause significant signal suppression or enhancement in the mass spectrometer, a phenomenon known as the "matrix effect," which can compromise the accuracy of quantification.
To overcome these challenges, the use of a deuterated internal standard, Fenhexamid-d10, is the gold standard. Since its physicochemical properties are nearly identical to the target analyte (Fenhexamid), it co-elutes and experiences similar extraction inefficiencies and matrix effects.[2] By adding a known concentration of Fenhexamid-d10 at the beginning of the sample preparation process, it serves as a reliable proxy to normalize the final results, leading to highly accurate and precise data.
The QuEChERS method has emerged as the premier choice for multi-residue pesticide analysis in food and environmental samples due to its speed, low solvent consumption, and effectiveness.[6][7] This application note details an optimized QuEChERS protocol specifically for the analysis of Fenhexamid-d10 in soil.
Principle of the QuEChERS Method
The QuEChERS workflow is a two-step process that streamlines sample preparation by integrating extraction and cleanup into a single procedure.[7]
Step 1: Salting-Out Extraction: The process begins with the extraction of the soil sample using acetonitrile. Acetonitrile is selected for its ability to effectively solubilize a wide range of pesticides while minimizing the co-extraction of non-polar interferences like lipids. Subsequently, a mixture of salts (typically magnesium sulfate and a buffer like sodium citrate) is added.[4][5] This accomplishes two critical tasks:
-
Induces Phase Separation: The salts drive the partitioning of the water-miscible acetonitrile from the aqueous layer of the hydrated soil sample, effectively "salting out" the solvent containing the target analytes.
-
Drives Analyte Partitioning: This process forces the pesticides from the aqueous phase into the acetonitrile layer. Anhydrous magnesium sulfate (MgSO₄) also absorbs excess water, further improving extraction efficiency.
Step 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents for cleanup.[7] For soil analysis, a common combination includes:
-
Anhydrous MgSO₄: To remove any remaining water from the extract.
-
Primary Secondary Amine (PSA): To bind and remove co-extracted organic acids, fatty acids, and sugars that can interfere with the analysis.[6]
-
C18 (Octadecylsilane): To remove non-polar interferences such as lipids and sterols.
The cleaned extract is then centrifuged, and the final supernatant is ready for instrumental analysis.
Caption: A diagram illustrating the two main stages of the QuEChERS workflow.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Fenhexamid-d10 (CAS No. 1246815-53-1), Purity ≥98%[3]
-
Acetonitrile (ACN), LC-MS Grade
-
Water, LC-MS Grade
-
Methanol (MeOH), LC-MS Grade
-
Formic Acid, LC-MS Grade
-
QuEChERS Extraction Salts (e.g., Citrate buffered pouch containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
dSPE Cleanup Tubes (2 mL or 15 mL) containing MgSO₄, PSA, and C18 sorbents
Equipment
-
High-speed centrifuge capable of ≥3000 rcf
-
Multi-tube vortex mixer
-
Analytical balance (4-decimal place)
-
Syringe filters (0.22 µm, PTFE or equivalent)
-
Autosampler vials (2 mL)
-
Mechanical shaker (optional)
-
LC-MS/MS System (e.g., Agilent 1290 Infinity II coupled to a 6490 Triple Quadrupole LC/MS or equivalent)[8]
Detailed Experimental Protocol
The entire workflow, from soil sampling to final analysis, is outlined below.
Caption: Step-by-step workflow for Fenhexamid-d10 extraction from soil.
Step-by-Step Methodology
-
Sample Homogenization: Air-dry the collected soil sample at room temperature until friable. Remove any large stones, roots, or debris. Sieve the soil through a 2 mm mesh to ensure homogeneity.
-
Weighing and Hydration: Weigh 3.0 g (± 0.05 g) of the sieved, air-dried soil into a 50 mL polypropylene centrifuge tube. Add 7.0 mL of LC-MS grade water, vortex briefly, and allow the sample to hydrate for at least 30 minutes.[4][5] This step is crucial as it ensures consistent interaction between the extraction solvent and the soil particles.
-
Internal Standard Fortification: Spike the hydrated soil sample with an appropriate volume of a known concentration of Fenhexamid-d10 standard solution (e.g., 100 µL of a 1 µg/mL solution). The final concentration should be within the calibrated range of the instrument.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap the tube tightly and shake vigorously, either manually or using a mechanical shaker, for 5 minutes to ensure thorough extraction of the analyte from the soil matrix.[5]
-
Salting-Out: Add the contents of one QuEChERS citrate-buffered salt packet to the tube. Immediately cap and shake vigorously for at least 2 minutes.[4] Immediate shaking is critical to prevent the formation of salt agglomerates, which would reduce extraction efficiency.
-
Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 relative centrifugal force (rcf). This will result in a clear separation of the upper acetonitrile layer from the soil and aqueous layers.
-
dSPE Cleanup: Carefully transfer 1 mL of the acetonitrile supernatant into a 2 mL dSPE cleanup tube containing a mixture of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[5]
-
Final Cleanup and Centrifugation: Cap the dSPE tube and vortex for 1 minute. Centrifuge the tube for 2 minutes at a high speed (e.g., ≥5000 rcf) to pellet the dSPE sorbents.
-
Final Extract Preparation: Transfer the cleaned supernatant into an autosampler vial, passing it through a 0.22 µm syringe filter to remove any fine particulates that could clog the LC system. The sample is now ready for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Conditions
While specific conditions should be optimized for the instrument in use, the following provides a validated starting point for the analysis of Fenhexamid and its deuterated internal standard.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temp. | 40 °C |
| MS System | Agilent 6490 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Table 1: Suggested LC-MS/MS parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Fenhexamid | 302.1 | 97.1 | 20 | Quantifier |
| 302.1 | 143.1 | 15 | Qualifier | |
| Fenhexamid-d10 | 312.2 | 107.1 | 20 | Quantifier (IS) |
| 312.2 | 143.1 | 15 | Qualifier (IS) |
Table 2: Example Multiple Reaction Monitoring (MRM) transitions for Fenhexamid and Fenhexamid-d10.
Expected Performance and Data
Method validation is critical to ensure the reliability of the results. The protocol described should be validated in-house by assessing parameters such as linearity, accuracy (recovery), precision (relative standard deviation, RSD), and the limit of quantification (LOQ).[9]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.990 | > 0.995 |
| Accuracy (Recovery) | 70 - 120%[6] | 85 - 110% |
| Precision (RSD) | ≤ 20% | < 15% |
| LOQ | Sufficiently low for regulatory limits | 2 - 20 µg/kg[10] |
Table 3: Typical method validation performance characteristics.
The use of Fenhexamid-d10 is essential for achieving this level of performance. By calculating the response ratio of the native analyte to the internal standard, variations introduced during the multi-step sample preparation process are effectively cancelled out, ensuring data integrity.
Conclusion
This application note provides a comprehensive and robust protocol for the sample preparation of Fenhexamid-d10 in complex soil matrices. The optimized QuEChERS method, combined with the use of a stable isotope-labeled internal standard, delivers high-quality data by ensuring efficient extraction and minimizing matrix interference.[6][11] This methodology is highly reproducible and suitable for high-throughput laboratories conducting environmental monitoring and food safety analysis. Adherence to this detailed protocol will enable researchers to generate accurate and reliable quantification of Fenhexamid residues in soil.
References
- UCT. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil. UCT, Inc.
- UCT. (2024, March 8). QuEChERS approach for the determination of pesticide residues in soil.
- Calvillo, M., et al. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PMC.
- UCT. (2020, November 12). Determination of Pesticide Residues in Soil Using a QuEChERS Approach. Technology Networks.
- Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
- Pérez-Ortega, P., et al. (2012, April 15).
- Geis-Asteggiante, L., et al. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.
- Smolecule. (n.d.). Fenhexamid-d10. Smolecule.
- APVMA. (2001, May 31). Public Release Summary - Evaluation of the new active FENHEXAMID in the product TELDOR 500 SC FUNGICIDE. APVMA.
- Li, Y., et al. (2023). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry.
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
- Santa Cruz Biotechnology. (n.d.). Fenhexamid-d10. Santa Cruz Biotechnology.
- IUPAC. (2010, April 7). Residue Analytical Methods. IUPAC Agrochemicals.
Sources
- 1. apvma.gov.au [apvma.gov.au]
- 2. Buy Fenhexamid-d10 [smolecule.com]
- 3. Fenhexamid-d10 | CAS 1246815-53-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. weber.hu [weber.hu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sepscience.com [sepscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fenhexamid-d10 Signal Suppression in LC-MS/MS
Introduction
You are likely reading this because your Fenhexamid-d10 internal standard (IS) signal is erratic, significantly lower than expected, or failing to compensate for matrix effects in your quantitative assay.
In high-throughput pesticide analysis (particularly in complex matrices like grapes, wine, or soil), the assumption that a stable isotope-labeled internal standard (SIL-IS) perfectly tracks the analyte is the foundation of accuracy. However, Fenhexamid-d10 presents unique challenges. Due to the heavy deuteration (10 deuterium atoms, likely on the cyclohexyl ring), it is susceptible to the Chromatographic Isotope Effect , where it elutes slightly earlier than the native Fenhexamid.
If your matrix contains a suppression zone (e.g., co-eluting phospholipids or pigments) that aligns with the IS but not the analyte, your quantification will be biased. This guide deconstructs the problem using a self-validating diagnostic approach.
Module 1: The Diagnostic Workflow (Triage)
User Question: My IS area counts are low/variable. Is it the instrument, the sample preparation, or the chromatography?
Scientist’s Response: Do not guess. Perform a Post-Column Infusion (PCI) experiment immediately. This is the only way to visualize the "invisible" matrix suppression zones relative to your analyte and IS retention times.
Protocol: Post-Column Infusion (PCI)
-
Setup: Connect a syringe pump containing a neat solution of Fenhexamid-d10 (100 ng/mL in mobile phase) to a T-piece located after the analytical column but before the MS source.
-
Flow: Set the syringe pump to flow at 10-20 µL/min. Set the LC to run your standard gradient method.
-
Injection: Inject a blank matrix extract (e.g., the extracted grape/wine matrix without spiked analyte).
-
Acquisition: Monitor the MRM transition for Fenhexamid-d10.
-
Analysis: The baseline should be high and stable (from the syringe). Any "dip" in the baseline indicates a suppression zone caused by the matrix eluting from the column.
Visualization: PCI Configuration
Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to map matrix effects.
Module 2: The Chromatographic Isotope Effect
User Question: My PCI shows a suppression dip, but it looks like it's near my analyte. Why is the d10 affected more than the native compound?
Scientist’s Response: This is the classic Deuterium Isotope Effect . Deuterium is slightly more hydrophilic than hydrogen. On a Reverse Phase (C18) column, highly deuterated compounds like Fenhexamid-d10 often elute 0.05 – 0.2 minutes earlier than the native Fenhexamid.
If a sharp suppression zone (e.g., a lipid band) elutes at 5.0 min, and your d10 elutes at 5.0 min but your native analyte elutes at 5.1 min, the IS is suppressed while the analyte is not. This leads to over-estimation of the calculated concentration.
Troubleshooting Table: Chromatographic Resolution
| Parameter | Adjustment | Scientific Rationale |
| Stationary Phase | Switch from C18 to Phenyl-Hexyl or Biphenyl . | Phenyl phases offer pi-pi interactions with the aromatic rings of Fenhexamid, often improving separation from aliphatic matrix interferences and potentially realigning the IS/Analyte shift. |
| Mobile Phase Modifier | Add Ammonium Formate (2-5 mM) . | Fenhexamid (pKa ~7.3) has a phenolic group. Buffering at pH ~3-4 stabilizes the protonation state, sharpening peaks and reducing tailing, which minimizes overlap with suppression zones. |
| Gradient Slope | Shallow the gradient at the elution point. | If the IS and matrix co-elute, flattening the gradient (e.g., 1% B increase per minute) can physically separate the matrix band from the IS peak. |
Module 3: Sample Preparation (Matrix Removal)
User Question: I am analyzing wine/grapes. The signals are dropping over time. Is the matrix accumulating?
Scientist’s Response: Yes. "Dilute and shoot" is often insufficient for Fenhexamid in high-pigment matrices (anthocyanins) or high-sugar matrices. These compounds accumulate on the guard column or source, causing gradual signal suppression.
Recommended Protocol: Modified QuEChERS (AOAC 2007.01)
For Fenhexamid, standard QuEChERS is effective, but the cleanup step (dSPE) is critical.
-
Extraction: 10g Sample + 10 mL Acetonitrile (1% Acetic Acid). Shake. Add Salts (MgSO4/NaOAc). Centrifuge.
-
Cleanup (dSPE): Take supernatant.
-
For Grapes/Wine: Use PSA + C18 + GCB (Graphitized Carbon Black) .
-
Warning: GCB removes pigments but can adsorb planar pesticides. Fenhexamid is planar. Limit GCB to <50mg or use a specialized "Pigment Removal" sorbent (e.g., Z-Sep+) to avoid losing the analyte itself.
-
-
Reconstitution: Evaporate and reconstitute in initial mobile phase . Injecting pure acetonitrile extracts leads to peak distortion (solvent effect), exacerbating the resolution issues described in Module 2.
Decision Logic: Cleanup Strategy
Figure 2: Sample preparation decision tree based on matrix complexity.
Module 4: Ionization Source Parameters
User Question: Can I just increase the source temperature to fix this?
Scientist’s Response: Not necessarily. While heat helps desolvation, Fenhexamid is thermally stable but susceptible to in-source fragmentation if potentials are too high.
-
Electrospray Voltage (ESI+): Fenhexamid forms a strong [M+H]+ ion (m/z ~302). However, if the voltage is too high (>5.0 kV), you may see discharge in high-salt matrices. Keep it between 2.5 - 4.0 kV .
-
Drying Gas: High flow is essential to remove the aqueous organic phase.
-
Cone Voltage / Declustering Potential: Optimize this specifically for the d10. Sometimes, the transmission settings for the IS are set identically to the native, but slight mass differences can shift the optimal transmission window in older quadrupoles.
References
-
Matrix Effects Assessment: Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Link
-
Post-Column Infusion Methodology: Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Link
- QuEChERS Methodology: Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/
Improving recovery rates of Fenhexamid-d10 in high-sugar matrices
Topic: Improving Recovery Rates of Fenhexamid-d10 in High-Sugar Matrices Analyte: Fenhexamid (LogP ~3.51) | Internal Standard: Fenhexamid-d10 Target Matrices: Grapes, Raisins, Honey, Fruit Jams, High-Brix Juices
Executive Summary: The "Sugaring-Out" Challenge
Welcome to the Advanced Applications Support Center. If you are observing low or erratic recovery of Fenhexamid-d10 (IS) in high-sugar matrices, you are likely battling two distinct physical phenomena: Osmotic Phase Collapse (extraction failure) or Isobaric Ion Suppression (detection failure).
High-sugar matrices (Brix > 20) possess strong hygroscopic properties. When standard QuEChERS protocols are applied without modification, the sugar creates a hydrocolloid gel that traps the internal standard and prevents the acetonitrile-water partition. This guide provides the modified workflows required to break this "sugar lock" and restore quantitative accuracy.
Diagnostic Workflow: Is it Extraction or Suppression?
Before modifying your extraction, you must identify where the loss occurs. Use this logic gate to diagnose your specific failure mode.
Figure 1: Diagnostic decision tree to isolate extraction failures from ionization suppression.
Protocol Optimization: The "Hydration-First" Method
The Core Problem: In standard QuEChERS, salts (MgSO₄/NaCl) are added to induce phase separation. In high-sugar samples, the sugar acts as a competing solute. If you add solvent and salts directly to honey or raisins, the sugar will dehydrate the organic phase, causing the Fenhexamid-d10 to precipitate or remain bound in the aqueous sugar sludge.
The Fix: You must lower the Brix level to < 10% before extraction begins.
Step-by-Step Modified Workflow
| Step | Action | Technical Rationale (Why?) |
| 1. Homogenization | Cryogenic milling (Dry Ice) or slurry mixing. | Fenhexamid is thermally stable (MP 153°C), but sugar caramelization during friction heating can occlude the analyte. |
| 2. Hydration (CRITICAL) | Add Water: • Raisins/Dried Fruit: Add water at 1:1 ratio (10g sample + 10mL water). Soak for 10-15 mins.• Honey: Dissolve 5g sample in 10mL warm water (40°C). | Reversal of Osmotic Pressure: You must fully dissolve sugar crystals. The IS (d10) must be spiked after this hydration step to ensuring it partitions into the liquid phase, not the solid sugar lattice. |
| 3. IS Spiking | Spike Fenhexamid-d10 into the hydrated slurry. Vortex 1 min. | Equilibration: Allows the d10 to bind to the matrix sites exactly as the native analyte does. |
| 4. Extraction | Add 10mL Acetonitrile (ACN). Shake vigorously 1 min. | ACN extracts the lipophilic Fenhexamid (LogP 3.51). |
| 5. Partitioning | Add QuEChERS Salts (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate). | Exothermic Control: The hydration reaction of MgSO₄ generates heat. Ensure the sample is cool before this step to prevent degradation of co-extracted thermolabile compounds (though Fenhexamid is robust). |
| 6. Clean-up (dSPE) | Transfer aliquot to dSPE tube containing PSA + C18 . | PSA (Primary Secondary Amine): Essential for removing residual sugars and organic acids. C18: Removes waxes common in grape skins. |
Addressing Ion Suppression (Matrix Effects)
If your diagnostic test (Figure 1) indicated Ion Suppression , the sugar matrix is co-eluting with Fenhexamid and competing for charge in the ESI source.
Mechanism of Failure
Fenhexamid ionizes in positive mode (ESI+). High concentrations of carbohydrates and fermentation byproducts (in wine/grapes) create a high background current that "steals" charge from the analyte, reducing the signal of both the native and the d10.
Solutions
-
Dilution (The "Golden Rule"):
-
Dilute the final extract 1:10 or 1:20 with mobile phase (Initial Gradient conditions).
-
Why? Matrix effects decrease exponentially with dilution, while analyte signal decreases linearly. You gain S/N ratio.
-
-
Chromatographic Separation:
-
Fenhexamid is moderately non-polar. Ensure your gradient flushes sugars (which elute near the void volume) before the Fenhexamid elutes.
-
Recommendation: Use a T3 or Aqueous C18 column that can hold retention in high-aqueous mobile phases, pushing the Fenhexamid away from the early-eluting sugar front.
-
Visualizing the Modified Workflow
The following diagram illustrates the critical "Hydration" loop required for high-sugar matrices.
Figure 2: The Modified QuEChERS workflow emphasizing the pre-spiking hydration step.
Frequently Asked Questions (Troubleshooting)
Q: My d10 recovery is consistently <50%, but the native Fenhexamid recovery seems fine. Why? A: This is often a spiking timing error . If you spike the d10 onto the dry/viscous sample before adding water, the IS may bind irreversibly to the sugar crystals or dry out on the surface. Fix: Always add water and homogenize the sample before spiking the IS. This ensures the IS experiences the same "chemical environment" as the native residue.
Q: Can I use GCB (Graphitized Carbon Black) to remove pigments from dark grapes? A: Use with caution. While Fenhexamid is not fully planar (like planar pesticides which bind strongly to GCB), high loads of GCB can reduce recovery of aromatic fungicides. Recommendation: Use a specialized "Pigment Removal" sorbent or minimal GCB (<10mg per mL extract). If recovery drops, switch to C18/PSA only.
Q: Why does the EURL-SRM method recommend Citrate buffering? A: Fenhexamid is stable at neutral/acidic pH (pKa ~7.3). However, some high-sugar matrices (like fermented fruit) can become quite acidic. Citrate buffering (pH 5-5.5) protects the analyte from extreme pH shifts during the extraction and prevents degradation of other co-analyzed pesticides.
Q: I see "double peaks" for Fenhexamid in honey samples. A: This is a classic matrix effect where the analyte partitions between the organic solvent and residual matrix components injected onto the column. Fix: Improve your clean-up (increase PSA amount) or increase the dilution factor of your final extract.
References
-
European Union Reference Laboratories (EURL-SRM). (2023). EUPT-SRM19 Final Report: Pesticide Residues in Grapes (High Water/Sugar Content). Retrieved from [Link]
-
Waters Corporation. (2006). An Enhanced LC-MS/MS Method for the Determination of Pesticide Residues in Fruit and Vegetables (Including Raisins). Retrieved from [Link]
-
Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Fenhexamid Compound Summary (LogP and pKa Data). Retrieved from [Link]
-
Restek Corporation. (2020). Modifying QuEChERS for Complicated Matrices: High Sugar and Dry Samples. Retrieved from [Link]
Technical Support Center: Resolving Peak Tailing Issues for Fenhexamid-d10
Welcome to the technical support center for the analysis of Fenhexamid-d10. This guide is designed for researchers, analytical scientists, and quality control professionals who are encountering peak tailing issues during the chromatographic analysis of this deuterated internal standard. As your dedicated scientific resource, this document provides in-depth, field-proven insights to not only solve your immediate problems but also to empower you with the foundational knowledge to prevent future occurrences.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for Fenhexamid-d10 in my chromatogram. What are the most likely causes?
Peak tailing for Fenhexamid-d10, an asymmetrical peak with a broader second half, is a common chromatographic issue that can compromise resolution and the accuracy of quantification.[1][2] The primary causes can be broadly categorized into chemical interactions within the analytical column and physical issues within the chromatographic system.
Chemical Causes:
-
Secondary Silanol Interactions: This is the most frequent cause of peak tailing for compounds with polar functional groups like Fenhexamid-d10.[3] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact strongly with the analyte, causing a portion of the molecules to be retained longer than the main band.[1][4] These interactions are particularly pronounced with basic compounds or when the mobile phase pH is in a range where the silanol groups are ionized.[5][6]
-
Mobile Phase pH Effects: If the pH of the mobile phase is close to the pKa of Fenhexamid-d10, the analyte can exist in both ionized and unionized forms, leading to peak distortion and tailing.[5][7]
-
Contamination: Contaminants in the sample, mobile phase, or on the column itself can introduce active sites that lead to undesirable secondary interactions.[4][8] Trace metal contamination in the silica matrix of the column can also increase the acidity of silanol groups, exacerbating peak tailing.[1]
Physical Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]
-
Column Bed Deformation: The formation of a void at the column inlet or channeling within the packed bed can disrupt the flow path of the analyte, resulting in asymmetrical peaks.[4]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[5][8]
Q2: How does the chemical structure of Fenhexamid-d10 contribute to peak tailing?
Fenhexamid-d10, with the chemical name N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide, possesses a hydroxyl (-OH) group and an amide (-NH-C=O) linkage.[9][10] These polar functional groups are susceptible to forming hydrogen bonds with active sites, most notably the acidic silanol groups present on the surface of silica-based reversed-phase columns.[3][11] This unwanted secondary interaction is a primary driver of peak tailing.[1]
Q3: My non-deuterated Fenhexamid peak looks fine, but the deuterated internal standard (Fenhexamid-d10) is tailing. Why would this happen?
While ideally, a deuterated internal standard should co-elute perfectly with its non-deuterated counterpart, slight differences in chromatographic behavior can occur due to the "deuterium isotope effect."[12] The replacement of hydrogen with the heavier deuterium isotope can subtly alter the molecule's physicochemical properties. In reversed-phase chromatography, deuterated compounds sometimes exhibit slightly shorter retention times.[12] If this shift causes the Fenhexamid-d10 peak to interact more strongly with active sites on the column that the non-deuterated version passes over more quickly, it can result in differential peak tailing. This can also lead to varied matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, which can compromise analytical accuracy.[12]
Troubleshooting Guide: A Systematic Approach
This section provides a step-by-step workflow to diagnose and resolve peak tailing for Fenhexamid-d10. The key is to make one change at a time and evaluate the impact on the peak shape.[3][13]
Step 1: Initial Diagnosis - Is it a System-Wide or Compound-Specific Issue?
The first step is to determine if the peak tailing is specific to Fenhexamid-d10 or if it affects all peaks in your chromatogram.
-
All Peaks Tailing: This generally points to a physical problem in the system.[14]
-
Only Fenhexamid-d10 (or other polar analytes) Tailing: This strongly suggests a chemical interaction between the analyte and the stationary phase.[11][14]
Step 2: Optimizing the Mobile Phase
The mobile phase composition is a powerful tool for mitigating peak tailing.
2.1 Adjusting Mobile Phase pH
For compounds with ionizable groups, operating at a pH that ensures the analyte is in a single ionic state is crucial.[7][17] A good starting point is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[18]
-
Lowering the pH (pH ≤ 3): This is often the most effective strategy for reducing peak tailing caused by silanol interactions.[1][6] At low pH, the silanol groups are protonated (Si-OH), minimizing their ability to interact with the analyte through ion-exchange mechanisms.[3]
-
Recommended Modifier: Add 0.1% formic acid to the mobile phase.
-
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Analyte
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.35 | Significant Tailing[6] |
| 3.0 | 1.33 | Improved Symmetry[6] |
This data is illustrative and based on a similar basic compound to demonstrate the principle.
2.2 Using Mobile Phase Additives
Historically, additives like triethylamine were used to mask residual silanol groups.[1] However, modern, high-purity columns often do not require such aggressive modifiers. If pH adjustment alone is insufficient, a buffer can help control the pH and mask some silanol activity.[4]
Step 3: Column Selection and Care
The choice of HPLC column is critical for achieving good peak shape.
-
Use a Modern, End-Capped Column: Modern reversed-phase columns (e.g., C18) are often "end-capped," a process that chemically derivatizes many of the residual silanol groups, making the surface less active.[1][4] Using a high-purity, Type B silica column is recommended to minimize peak tailing for basic compounds.[21]
-
Consider Alternative Stationary Phases: If peak tailing persists on a standard C18 column, consider a column with a different stationary phase. Polar-embedded or polar-endcapped columns are designed to provide alternative selectivity and can shield the analyte from residual silanols.[5] For highly polar pesticides, specialized columns may offer better performance.[22][23]
-
Column Contamination and Regeneration: Over time, columns can become contaminated with strongly retained sample components.[8]
-
Protocol for Column Flushing: If you suspect contamination, flush the column with a strong solvent. A typical flushing sequence for a reversed-phase column is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Return to your mobile phase conditions.
-
-
Trimming the Column (for GC): For GC analysis, if the inlet end of the column is contaminated, trimming 15-20 cm can restore performance.[11][24] Ensure the cut is clean and square.[11][16]
-
Step 4: Instrument and Method Parameters
-
Sample Overload: If you suspect column overload, dilute your sample and re-inject.[4] If the peak shape improves, you have identified the issue.
-
Injection Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[8][15] Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.
Visualization of the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing of Fenhexamid-d10.
Mechanism of Silanol Interaction
Caption: Interaction between Fenhexamid-d10 and an acidic silanol group.
References
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
LCGC. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Fenhexamid; 443467-37. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2001, May 31). Public Release Summary - Evaluation of the new active FENHEXAMID in the product TELDOR 500 SC FUNGICIDE. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column. Retrieved from [Link]
-
MDPI. (2024, September 30). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Multi-Class LC-MS/MS Screening - Pesticides Panel. Retrieved from [Link]
-
ResearchGate. (n.d.). Why do peaks tail? Retrieved from [Link]
-
Chromatography Today. (n.d.). What is Peak Tailing? Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2003, February 13). FENHEXAMID (215) First draft prepared by Dr Ursula Banasiak, Federal Institute for Risk Assessment, Berlin, Germany EXPLANATION. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1246815-53-1| Chemical Name : Fenhexamid-d10. Retrieved from [Link]
-
ACS Publications. (2003, October 10). Analysis of Fenhexamid in Caneberry, Blueberry, and Pomegranate by Liquid Chromatography−Tandem Mass Spectrometry. Retrieved from [Link]
-
Drawell. (2024, January 5). Columns Used in HPLC - Different Types and How to Choose. Retrieved from [Link]
-
Journal of Applied Biological Chemistry. (2024, December 19). Residual Characteristics of Fungicide Fenhexamid in Kiwi Fruit during Cultivation and Post-harvest Storage. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2018, November 2). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? Retrieved from [Link]
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- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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Validation & Comparative
A Senior Scientist's Guide to the Validation of Fenhexamid Residue Analysis Using Isotope Dilution Mass Spectrometry
This guide provides an in-depth comparison and validation framework for the analysis of fenhexamid residues, leveraging the precision of Isotope Dilution Mass Spectrometry (IDMS). Designed for researchers and analytical scientists, this document moves beyond mere procedural lists to explain the underlying scientific principles and rationale behind methodological choices, ensuring robust and defensible results. We will explore best practices for sample preparation, compare analytical alternatives, and provide a clear, actionable protocol for method validation in line with stringent international standards.
Introduction: The Fenhexamid Challenge
Fenhexamid is a locally systemic, foliar-applied fungicide widely used to control Botrytis cinerea (gray mold) on crops such as grapes, berries, and stone fruits.[1][2] Its prevalence in agriculture necessitates rigorous monitoring to ensure consumer safety and compliance with Maximum Residue Levels (MRLs) set by regulatory bodies.[3][4][5]
However, the quantitative analysis of fenhexamid in complex food matrices is not without its challenges. Matrix effects—the suppression or enhancement of the analyte signal by co-extracted matrix components—can significantly compromise accuracy and precision.[6] Furthermore, analyte losses during the multi-step sample preparation process (extraction, cleanup) are almost inevitable. Traditional quantification methods using external or even internal standards (with a different chemical structure) cannot fully compensate for these unpredictable variations. This is where the superiority of Isotope Dilution Mass Spectrometry (IDMS) becomes evident.
The Principle of Isotope Dilution: A Self-Validating System
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and offers the highest level of accuracy in quantitative analysis.[5][7] Its power lies in the use of an isotopically labeled version of the target analyte (e.g., Fenhexamid-d4) as an internal standard.
The Core Causality: The isotopically labeled standard is chemically identical to the native analyte (the "unlabeled" fenhexamid). Therefore, it experiences the exact same behavior and, critically, the exact same degree of loss during every stage of sample extraction, cleanup, and injection. It also experiences identical ionization efficiency and potential matrix effects within the mass spectrometer's ion source.[8][9]
By adding a known amount of the labeled standard to the sample at the very beginning of the workflow, any subsequent losses become irrelevant. The final quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled standard. Since both are affected proportionally, this ratio remains constant regardless of sample loss, providing a highly accurate and precise measurement.[5]
Caption: Principle of Isotope Dilution for Fenhexamid Analysis.
Comparative Guide to Sample Preparation: The QuEChERS Workflow
For multi-residue pesticide analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard due to its efficiency and high sample throughput.[10][11] Here, we compare common variations of the QuEChERS protocol suitable for fenhexamid analysis.
Extraction: Buffered vs. Unbuffered
The initial extraction is typically performed with acetonitrile (ACN).[12] The choice of buffering salts is crucial for pH-dependent pesticides and for achieving optimal phase separation.
-
Original (Unbuffered): Uses only acetonitrile, NaCl, and MgSO₄. Simpler, but less effective for pH-labile compounds.
-
AOAC Official Method 2007.01: Uses an acetate buffer (sodium acetate). Effective for a wide range of pesticides.
-
EN 15662 Method: Employs a citrate buffer (sodium citrate dibasic sesquihydrate and sodium citrate tribasic dihydrate). This is often the preferred method as it maintains a pH of 5.0-5.5, which is optimal for the stability of many modern pesticides, including fenhexamid.[13]
Recommendation: For robust, routine analysis of fenhexamid across various matrices, the EN 15662 citrate-buffered method is recommended to ensure analyte stability and consistent partitioning.
Dispersive Solid-Phase Extraction (dSPE) Cleanup: A Comparative Look
After extraction, a portion of the acetonitrile supernatant is cleaned using dSPE. The choice of sorbents is dictated by the matrix composition.
| Sorbent | Target Interferences | Rationale & Considerations for Fenhexamid |
| MgSO₄ (Magnesium Sulfate) | Residual Water | Always included to remove water and improve partitioning. |
| PSA (Primary Secondary Amine) | Sugars, fatty acids, organic acids, some pigments | Essential for most fruit and vegetable matrices. PSA effectively removes many common interferences found in produce where fenhexamid is applied.[3][11] |
| C18 (Octadecylsilane) | Non-polar interferences (e.g., lipids, waxes) | Recommended for high-fat matrices like avocado or nuts. For typical fruit matrices like grapes or berries, it may not be necessary but can improve extract cleanliness.[12] |
| GCB (Graphitized Carbon Black) | Pigments (chlorophyll, carotenoids), sterols | Use with caution. GCB is highly effective at removing pigments but can cause significant loss of planar pesticides. While fenhexamid is not strictly planar, some losses can occur.[3] Only use for intensely colored matrices (e.g., spinach, kale) and verify fenhexamid recovery carefully. |
Recommendation: A combination of MgSO₄ + PSA is the standard and most effective choice for the majority of fruit and vegetable samples. For fatty matrices, adding C18 is beneficial.
Method Validation Protocol: Adhering to SANTE/11312/2021
A method is only as good as its validation data. We will follow the framework established by the European Commission's SANTE/11312/2021 guidance document, a benchmark for pesticide residue analysis in food and feed.[14][15]
Experimental Workflow
Caption: QuEChERS-IDMS Workflow for Fenhexamid Residue Analysis.
Step-by-Step Validation Procedures
Objective: To demonstrate the method is fit for purpose through rigorous testing of its performance characteristics.
1. Linearity & Working Range:
-
Protocol: Prepare matrix-matched calibration standards by spiking blank matrix extract with both native fenhexamid and a constant concentration of fenhexamid-d4 across a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/kg). Plot the response ratio (native/labeled) against the concentration of the native analyte.
-
Acceptance Criteria (SANTE): The calibration curve should have a coefficient of determination (R²) ≥ 0.99.[12] Visual inspection for homoscedasticity is also required.
2. Accuracy (Trueness):
-
Protocol: Analyze at least five replicate samples of a representative blank matrix (e.g., organic grapes) spiked at the Limit of Quantification (LOQ) and at least one other higher level (e.g., a typical MRL). Calculate the recovery for each replicate.
-
Acceptance Criteria (SANTE): The mean recovery should be within the range of 70-120%.[4][16]
3. Precision (Repeatability & Reproducibility):
-
Protocol:
-
Repeatability (RSDr): Calculated from the recovery experiment described above. It is the relative standard deviation (%) of the results obtained under the same conditions (same day, same analyst, same instrument).
-
Within-laboratory Reproducibility (RSDwR): Repeat the recovery experiment on a different day with a different analyst if possible.
-
-
Acceptance Criteria (SANTE): The RSDr and RSDwR should be ≤ 20%.[1][4]
4. Limit of Quantification (LOQ):
-
Protocol: The LOQ is defined as the lowest spike level at which the method has been successfully validated for accuracy and precision.
-
Acceptance Criteria (SANTE): The lowest validated fortification level where mean recovery is 70-120% and RSD ≤ 20%.[12]
5. Selectivity/Specificity:
-
Protocol: Analyze at least five blank samples of the matrix of interest. They should not contain any interfering peaks at the retention time and mass transitions of fenhexamid.
-
Acceptance Criteria (SANTE): The response of any interfering peak in the blank should be < 30% of the LOQ.
Summary of Expected Performance Data
The following table summarizes typical validation results for fenhexamid analysis using QuEChERS and LC-MS/MS, compiled from various studies.
| Validation Parameter | Matrix | Typical Performance | Reference |
| Linearity (R²) | Tomato, Orange, Pepper | > 0.99 | [12] |
| LOQ | Kiwi | 0.01 mg/kg | [17] |
| Fruits & Vegetables | 2 - 10 µg/kg | [10][18] | |
| Mean Recovery | Kiwi (at 0.01 & 0.1 mg/kg) | 100.3 - 105.9% | [17] |
| Grapes | 75 - 104% | [1] | |
| Lettuce, Orange | 90 - 110% | [10] | |
| Precision (RSD) | Kiwi | < 3% | [17] |
| Grapes | < 20% | [1] | |
| Lettuce, Orange | < 10% | [10] |
Conclusion
The validation of fenhexamid residue analysis is critically dependent on a methodology that can overcome the inherent challenges of complex matrices. The combination of a standardized QuEChERS sample preparation protocol (specifically the EN 15662 method) with the analytical power of Isotope Dilution Mass Spectrometry provides an exceptionally robust and accurate system. This approach inherently corrects for analyte loss and mitigates matrix effects, ensuring the generation of high-quality, defensible data. By following the validation framework outlined by guidelines such as SANTE/11312/2021, laboratories can confidently demonstrate that their method is fit for purpose and capable of meeting the stringent requirements of global food safety regulations.
References
- Title: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Source: European Commission.
- Title: EUROPE – COM : New update of the analytical guidance document for residue. Source: Lynxee Consulting.
- Title: Method validation and analytical quality control in pesticide residues analysis. Source: Federal Office of Consumer Protection and Food Safety (BVL).
- Title: Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Source: Agilent Technologies.
- Title: Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Source: Accredia.
- Title: GC/MS/MS Pesticide Residue Analysis. Source: Agilent Technologies.
- Title: Quantification of Up To 764 Pesticide Residues in Tomato According to SANTE 11312/2021 Guidelines Using the Agilent 6546 LC/Q-TOF. Source: Agilent Technologies.
- Title: Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Source: U.S. Environmental Protection Agency (EPA).
- Title: Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry.
- Title: Residual Characteristics of Fungicide Fenhexamid in Kiwi Fruit during Cultivation and Post-harvest Storage. Source: The Korean Journal of Pesticide Science.
- Title: Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction. Source: Analytical Methods (RSC Publishing).
- Title: Fenhexamid Residue levels in Grape Leaves and Fruits.
- Title: Evaluation of the Results of Pesticide Residue Analysis in Food Sampled between 2017 and 2021. Source: MDPI.
- Title: Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Source: Taylor & Francis Online.
- Title: Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. Source: European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables.
- Title: Collaborative Validation of the QuEChERS Procedure for the Determination of Pesticides in Food by LC-MS/MS.
- Title: Validation of a Fast and Easy Method for the Determination of Residues from 229 Pesticides in Fruits and Vegetables Using Gas and Liquid Chromatography and Mass Spectrometric Detection.
- Title: Analytical methods for Pesticide residue analysis. Source: ALS Life Sciences Europe.
- Title: Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples.
- Title: Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Source: Thermo Fisher Scientific.
- Title: Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes.
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Technical Comparison Guide: Fenhexamid-d10 vs. External Calibration in Complex Matrices
Executive Summary: The Verdict
For the quantification of Fenhexamid (fungicide) in high-sugar or fermented matrices (grapes, wine, berries), External Calibration is scientifically insufficient for regulatory compliance under SANTE/11312/2021 guidelines due to severe matrix effects (suppression >20%).
While External Calibration is cost-effective for simple water analysis, the use of Fenhexamid-d10 (Deuterated Internal Standard) is the mandatory "Gold Standard" for residue analysis in food. It provides a self-validating system that corrects for:
-
Ion Suppression/Enhancement: Co-eluting matrix components in ESI sources.
-
Extraction Efficiency: Losses during the QuEChERS protocol.
-
Instrument Drift: Variations in injection volume and detector response.
Part 1: The Scientific Challenge – Matrix Effects in ESI
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the standard for pesticide analysis. However, ESI is highly susceptible to Matrix Effects (ME) .
The Mechanism of Failure in External Calibration
In External Calibration, you compare the signal of a sample (containing complex co-extractives like sugars, pigments, and organic acids) against a standard dissolved in pure solvent.
-
The Problem: In the ionization source, co-eluting matrix compounds compete for charge. In grape extracts, high sugar content often "steals" charge, causing Ion Suppression .
-
The Result: A sample containing 100 ppb of Fenhexamid might only produce a signal equivalent to 50 ppb in solvent. This leads to a False Negative or underestimation of toxic residues.
The Solution: Fenhexamid-d10
Fenhexamid-d10 is a stable isotope-labeled analog (SIL) where 10 hydrogen atoms are replaced by deuterium.
-
Physicochemical Identity: It has the same retention time and extraction properties as native Fenhexamid.
-
Mass Differentiation: It is 10 Da heavier (Parent Ion: ~312 m/z vs. 302 m/z), allowing the Mass Spectrometer to distinguish it.
-
Self-Correction: Since it co-elutes, it experiences the exact same ion suppression as the target analyte. If the target signal drops by 50%, the IS signal also drops by 50%. The ratio remains constant, yielding an accurate result.
Part 2: Workflow Comparison (Visualized)
The following diagram illustrates the critical divergence in data integrity between the two methods during the LC-MS/MS workflow.
Caption: Comparative workflow showing how Internal Standards (Method B) auto-correct for ion suppression in the ESI source, whereas External Calibration (Method A) propagates errors.
Part 3: Comparative Performance Data
The following data represents typical validation metrics for Fenhexamid analysis in grape matrices using LC-MS/MS (ESI+).
| Metric | External Calibration | Fenhexamid-d10 (IS) | Regulatory Status (SANTE/11312/2021) |
| Matrix Effect (ME%) | -20% to -50% (Suppression) | Corrected (~0%) | External fails if ME > ±20%. |
| Recovery (%) | 60% - 80% (Variable) | 95% - 105% | Must be 70-120%. |
| Precision (% RSD) | > 15% | < 5% | Must be ≤ 20%.[1] |
| Linearity (R²) | 0.990 (Solvent) | > 0.999 | R² ≥ 0.99 required. |
| Cost Per Sample | Low ($) | Moderate ( | IS is necessary for compliance. |
Analysis:
-
Accuracy: External calibration consistently underestimates Fenhexamid residues in wine due to signal suppression. The d10 standard compensates for this, shifting recovery from a failing ~60% to a compliant ~100%.
-
Precision: The Internal Standard corrects for injection variability, resulting in significantly tighter RSD values (<5%).
Part 4: Validated Experimental Protocol (QuEChERS with d10)
Objective: Quantification of Fenhexamid in Grapes/Wine. Standard: SANTE/11312/2021 Compliant.[2]
Reagents & Standards
-
Native Standard: Fenhexamid (Purity >98%).[3]
-
Internal Standard: Fenhexamid-d10 (100 µg/mL in Acetonitrile).
-
Extraction Kit: QuEChERS (AOAC 2007.01 or EN 15662).
-
Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 5mM Ammonium Formate + 0.1% Formic Acid in Methanol.
Sample Preparation Workflow
-
Homogenization: Cryogenically mill 500g of grapes to a fine paste.
-
Weighing: Weigh 10.0 g of homogenate into a 50 mL centrifuge tube.
-
IS Addition (CRITICAL STEP):
-
Add 50 µL of Fenhexamid-d10 working solution (e.g., 10 µg/mL) to the sample before extraction.
-
Why? Adding it here corrects for extraction losses, not just instrument effects.
-
-
Extraction:
-
Add 10 mL Acetonitrile (MeCN).[4]
-
Shake vigorously for 1 min.
-
Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate).
-
Shake immediately for 1 min to prevent clumping.
-
Centrifuge at 3000 RCF for 5 min.
-
-
Clean-up (dSPE):
-
Transfer 1 mL supernatant to a dSPE tube (PSA + MgSO4).
-
Vortex 30s and Centrifuge.
-
-
Analysis: Transfer filtered extract to LC vial for injection.
LC-MS/MS Parameters
-
Column: C18 (e.g., Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Ionization: ESI Positive Mode.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) |
|---|---|---|---|
| Fenhexamid | 302.0 | 97.0 | 55.0 |
| Fenhexamid-d10 | 312.0* | 97.0* | 55.0* |
*Note: Exact d10 transitions should be optimized by infusion, as deuterium placement may alter fragmentation slightly. The +10 mass shift on the parent is the primary discriminator.
References
-
European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]
-
Cabras, P., & Angioni, A. (2000). Pesticide Residues in Grapes, Wine, and Their Processing Products.[5][6][7] Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Stahnke, H., et al. (2012). Compensation of Matrix Effects by Internal Standards in LC-ESI-MS/MS Analysis of Pesticide Residues. Analytical Chemistry.[2][8][9][10][11][12][13] Retrieved from [Link]
-
Kmellár, B., et al. (2008). Validation and uncertainty study of a method for the determination of pesticide residues in grapes and wine by LC-MS/MS. Food Additives & Contaminants.[5][8][12] Retrieved from [Link]
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A Senior Application Scientist's Guide to Limit of Detection (LOD) Studies Using Fenhexamid-d10
This guide provides an in-depth technical comparison and experimental protocol for determining the limit of detection (LOD) of the fungicide Fenhexamid using its deuterated stable isotope, Fenhexamid-d10, as an internal standard. It is intended for researchers, analytical scientists, and drug development professionals who require the highest degree of accuracy and precision in trace-level quantitative analysis.
The Foundational Challenge in Trace Analysis: Why a Robust LOD Matters
In the realm of analytical chemistry, particularly within food safety, environmental monitoring, and clinical research, the accurate measurement of trace-level compounds is paramount. The Limit of Detection (LOD) is a critical performance characteristic of any analytical method, defining the lowest concentration of an analyte that can be reliably distinguished from background noise.[1][2] Establishing a robust and statistically sound LOD is not merely an academic exercise; it is a fundamental requirement for regulatory compliance and ensures that methods are "fit for purpose" for critical applications like impurity testing and residue analysis.[1][3][4]
However, achieving a reliable LOD is often complicated by a significant hurdle in liquid chromatography-tandem mass spectrometry (LC-MS/MS): the matrix effect .[5][6] Components of a sample matrix (e.g., lipids, proteins, salts) can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer, leading to unpredictable signal suppression or enhancement.[7][8] This variability can severely compromise the accuracy and reproducibility of measurements at low concentrations, making the determination of a true LOD challenging.
The Gold Standard Solution: Isotope Dilution Mass Spectrometry with Fenhexamid-d10
To overcome the challenges of matrix effects and other process variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard in mass spectrometry.[9][10] A deuterated internal standard, such as Fenhexamid-d10, is a version of the analyte where several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[11][12][13]
Why is this so effective?
The power of this approach lies in the principle of Isotope Dilution Mass Spectrometry (IDMS) .[9][14] Because Fenhexamid-d10 is chemically and physically almost identical to the non-labeled Fenhexamid, it behaves in the same manner throughout the entire analytical workflow—from extraction and cleanup to chromatography and ionization.[9][15] Any analyte loss during sample preparation or any signal suppression/enhancement in the MS source will be mirrored by the deuterated standard.[9][14] Consequently, by measuring the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to highly accurate and precise quantification, even at the detection limit.[2][15]
Fenhexamid-d10, with ten deuterium atoms, provides a significant mass shift from the parent compound, ensuring that its signal is clearly resolved from the natural isotopic distribution of Fenhexamid, which is essential for accurate measurement.[14][16][17]
Experimental Design: A Validated Protocol for LOD Determination
This section details a comprehensive, self-validating protocol for determining the LOD of Fenhexamid using Fenhexamid-d10. The methodology adheres to principles outlined in internationally recognized guidelines such as ICH Q2(R1) and SANTE/11312/2021.[1][18][19][20]
Objective and Rationale
The objective is to determine the lowest concentration of Fenhexamid in a representative complex matrix (e.g., strawberry homogenate) that yields a signal-to-noise ratio (S/N) of approximately 3:1, using Fenhexamid-d10 for normalization. The choice of LC-MS/MS is driven by its superior sensitivity and selectivity for trace-level quantification.[21][22][23]
Materials and Reagents
-
Standards: Fenhexamid (PESTANAL®, analytical standard)[24] and Fenhexamid-d10 (CAS 1246815-53-1).[12][25]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, anhydrous magnesium sulfate, sodium chloride.
-
Matrix: Certified organic strawberries, homogenized to a uniform paste.
Step-by-Step Experimental Workflow
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Fenhexamid and Fenhexamid-d10 in acetonitrile at a concentration of 1 mg/mL.
-
Prepare an intermediate stock solution of Fenhexamid at 1 µg/mL. From this, perform serial dilutions to create a series of low-concentration spiking solutions (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 ng/mL).
-
Prepare a Fenhexamid-d10 internal standard (IS) working solution at a fixed concentration (e.g., 20 ng/mL). The causality here is that this concentration should be high enough to provide a stable, robust signal but not so high as to cause detector saturation.
-
-
Sample Preparation and Spiking (QuEChERS-based Method):
-
Weigh 10 g of the homogenized blank strawberry matrix into a 50 mL centrifuge tube. Prepare at least 5 replicates for each concentration level, including a "zero" sample (blank matrix).
-
Spike the appropriate blank matrix samples with the Fenhexamid working solutions to achieve final concentrations bracketing the expected LOD (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 µg/kg).
-
Crucial Step: To every sample (including blanks, calibration standards, and spiked samples), add a fixed volume (e.g., 100 µL) of the Fenhexamid-d10 IS working solution. This must be done at the very beginning to ensure it experiences all subsequent process variations alongside the native analyte.[9]
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl), shake for 1 minute, and centrifuge.
-
Transfer an aliquot of the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A triple-stage quadrupole mass spectrometer with an electrospray ionization (ESI) source.[22]
-
LC Conditions:
-
Column: C18, 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: ESI Positive.
-
Monitor at least two specific precursor-to-product ion transitions for both Fenhexamid and Fenhexamid-d10 to ensure specificity and confirmation.
-
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for LOD determination using Fenhexamid-d10.
Data Analysis and LOD Calculation
The most widely accepted and practical method for determining the LOD in chromatography-based assays is the Signal-to-Noise (S/N) ratio .[1][2]
-
Procedure:
-
Inject the spiked samples, starting from the lowest concentration.
-
For each injection, measure the height of the Fenhexamid peak (Signal).
-
Measure the standard deviation of the background noise in a representative segment of the chromatogram close to the analyte peak (Noise). The S/N is calculated as Signal / Noise.
-
-
Determination: The LOD is the concentration at which an S/N ratio of 3:1 is reliably achieved.[2] The Limit of Quantification (LOQ), the lowest point for reliable measurement, is typically established at an S/N ratio of 10:1 .[1][2]
An alternative statistical approach is based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ / S) Where:
-
σ = The standard deviation of the response from replicate injections of a blank or a low-concentration sample.
-
S = The slope of the calibration curve.[1]
This method provides a more statistically rigorous foundation but requires a well-defined calibration curve near the detection limit.
Performance Comparison: The Decisive Advantage of Fenhexamid-d10
To illustrate the critical role of Fenhexamid-d10, the following table compares hypothetical results for a low-level sample analyzed with and without an internal standard. We assume a 30% signal suppression due to matrix effects in this example.
| Parameter | Method 1: External Standard | Method 2: Internal Standard (Fenhexamid-d10) | Causality and Insight |
| Spiked Concentration | 0.5 µg/kg | 0.5 µg/kg | The true concentration in the sample. |
| Matrix Effect | -30% Signal Suppression | -30% Signal Suppression | Both analyte and IS are equally affected by the matrix.[12] |
| Analyte Response (Area) | 7,000 | 7,000 | The raw signal is suppressed from an expected 10,000. |
| Internal Standard Response | N/A | 14,000 | The IS signal is also suppressed from an expected 20,000. |
| Analyte/IS Ratio | N/A | 0.50 | The ratio remains constant and accurate. |
| Calculated Concentration | 0.35 µg/kg (30% Error) | 0.51 µg/kg (<2% Error) | External standard calibration leads to a significant underestimation. The IS method corrects for the suppression, yielding an accurate result. |
Expected LOD/LOQ Performance
| Parameter | Determination Method | Expected Result | Acceptance Criteria (per SANTE/11312/2021) |
| Limit of Detection (LOD) | S/N Ratio | ~0.1 - 0.5 µg/kg | S/N ≥ 3 |
| Limit of Quantification (LOQ) | S/N Ratio | ~0.5 - 1.0 µg/kg | S/N ≥ 10; must meet precision/accuracy criteria.[19] |
| Precision at LOQ (RSD) | 5-6 Replicates | < 20% | ≤ 20% |
| Accuracy at LOQ (Recovery) | 5-6 Replicates | 70-120% | 70-120% |
Visualizing the Core Principle
The diagram below illustrates why the analyte-to-internal standard ratio is the key to accurate quantification.
Caption: Principle of Isotope Dilution: The analyte/IS ratio remains constant.
Conclusion: Ensuring Data Integrity at the Lowest Levels
The determination of a method's limit of detection is a foundational pillar of analytical validation. This guide demonstrates that for sensitive and selective techniques like LC-MS/MS, the use of a high-quality, deuterated internal standard such as Fenhexamid-d10 is not just best practice—it is essential for generating trustworthy and defensible data. By effectively compensating for matrix effects and procedural losses, the isotope dilution approach ensures that the calculated LOD is a true reflection of instrument capability, providing the ultimate confidence in analytical results for researchers, regulators, and drug development professionals alike.[10][15]
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Safety Operating Guide
A Researcher's Guide to Handling Fenhexamid-d10: Essential Safety and Disposal Protocols
As researchers and scientists, our work with stable isotope-labeled compounds like Fenhexamid-d10 is crucial for advancing analytical and pharmacokinetic studies. Fenhexamid-d10, a deuterated analog of the fungicide Fenhexamid, serves as a valuable internal standard for precise quantification in complex matrices.[1] While its deuteration provides a distinct mass spectrometric signature, it does not alter the fundamental chemical properties that dictate safe handling.[2][3] Therefore, the personal protective equipment (PPE) and handling protocols are dictated by the characteristics of the parent compound, Fenhexamid.
This guide provides a comprehensive, experience-driven framework for handling Fenhexamid-d10 safely. It moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that every procedure is a self-validating system for laboratory safety.
Hazard Identification: Understanding the Risks to Inform Protection
Before handling any chemical, a thorough risk assessment is paramount. The primary hazards associated with Fenhexamid, and by extension Fenhexamid-d10, are not related to high acute toxicity but to environmental impact and physical form.[4]
-
Primary Hazard: The most significant classification for Fenhexamid is its toxicity to aquatic life with long-lasting effects.[4][5][6][7] This dictates that the compound must be prevented from entering drains, waterways, or the environment under any circumstances.[5][7]
-
Physical Hazard: As a solid powder, Fenhexamid-d10 presents a risk of forming airborne dust.[7][8] These fine particles can be inhaled or contaminate surfaces, leading to unintentional exposure. In sufficient concentrations, fine dusts can also form explosive mixtures in the air.[8]
-
Routes of Exposure: The primary routes of potential exposure in a laboratory setting are:
-
Inhalation: Breathing in airborne dust during weighing or transfer.
-
Dermal (Skin) Contact: Handling the compound or contaminated equipment without proper gloves.
-
Ocular (Eye) Contact: Splashes during solution preparation or accidental rubbing of eyes with contaminated hands.
-
Ingestion: Poor hygiene practices, such as eating or drinking in the lab, or not washing hands after handling.[8]
-
Understanding these hazards—environmental toxicity and potential for dust inhalation/contact—is the foundation for selecting and using the correct PPE.
Core Directive: Personal Protective Equipment (PPE) for Fenhexamid-d10
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory tasks involving Fenhexamid-d10.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side-shields | Not required, but good practice | Standard lab coat | Not required |
| Weighing & Aliquoting (Solid) | Tightly fitting safety goggles[5] | Chemical-resistant gloves (e.g., Nitrile) | Full-coverage lab coat | Required if not in a certified fume hood or ventilated enclosure. (e.g., NIOSH-approved respirator with particulate filter)[7][9] |
| Solution Preparation | Tightly fitting safety goggles; Face shield if splashing is possible[8] | Chemical-resistant gloves | Chemical-resistant lab coat or apron over standard lab coat | Required if ventilation is inadequate to control vapors/aerosols. |
| Spill Cleanup | Tightly fitting safety goggles and face shield | Chemical-resistant gloves | Coveralls or chemical-resistant apron | Required. NIOSH-approved respirator with appropriate cartridges for dusts and organic vapors.[9] |
| Waste Disposal | Tightly fitting safety goggles | Chemical-resistant gloves | Lab coat | Not typically required if waste is properly contained. |
Causality of PPE Choices
-
Eye and Face Protection: Standard safety glasses are insufficient when handling powders. Tightly-fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to prevent fine dust particles from entering the eyes.[5] A face shield provides an additional layer of protection against splashes when preparing solutions.[8]
-
Hand Protection: The goal is to prevent any skin contact. Chemical-resistant gloves are mandatory.[5] Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing gloves.[5][8]
-
Body Protection: A buttoned lab coat protects the skin and personal clothing from contamination.[8] For larger-scale operations or when cleaning spills, a chemical-resistant apron provides an additional barrier against liquids.[9]
-
Respiratory Protection: This is a critical control for the inhalation risk. Handling solid Fenhexamid-d10 outside of a certified chemical fume hood or other ventilated enclosure is strongly discouraged. If such engineering controls are unavailable or insufficient, respiratory protection is mandatory.[7][8] A NIOSH-approved respirator with a particulate filter (N, R, or P series) is necessary for handling the powder.[9]
Operational and Disposal Plans: From Benchtop to Waste Stream
A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Safe Handling and Engineering Controls
-
Designated Area: Designate a specific area for handling Fenhexamid-d10, preferably within a chemical fume hood or a powder containment hood. Ensure an eyewash station and safety shower are readily accessible.[8]
-
Ventilation: Always handle the solid compound in a well-ventilated area with local exhaust ventilation to minimize dust formation.[5][6]
-
Dispensing: Use non-sparking tools for handling the solid.[5] Avoid actions that create dust clouds, such as dropping scoops of powder from a height.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly before breaks and at the end of any procedure involving the compound.[7]
Spill Management Protocol
Accidents happen; a clear and practiced response is essential.
-
Evacuate and Secure: Alert others in the immediate area and evacuate non-essential personnel. Remove all sources of ignition.[5]
-
Don PPE: Wear the full PPE ensemble as specified for "Spill Cleanup" in the table above.
-
Containment: Prevent the spill from spreading or entering drains.[5][7] For a solid spill, you can gently cover it with a plastic sheet to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep or scoop up the spilled material. Use an inert absorbent material like sand, clay, or vermiculite for any liquid solutions.[8] Do not use methods that create dust (e.g., dry sweeping). Place all contaminated materials into a suitable, labeled, and sealed container for disposal.[5][7]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning water for hazardous waste disposal. Ventilate the area.
Waste Disposal Plan
Improper disposal is a direct violation of safety protocols and environmental regulations.
-
Categorization: All Fenhexamid-d10 waste, including grossly contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.[7]
-
Containment: Keep the chemical waste in suitable and closed containers that are clearly labeled with the contents.[5]
-
Empty Containers: "Empty" containers are never truly empty. They must be triple-rinsed with a suitable solvent.[10] The rinsate (the rinsing liquid) must be collected and disposed of as hazardous waste.[11] The rinsed container can then be punctured to prevent reuse and disposed of according to institutional guidelines.[5][10]
-
Disposal Route: Do not discharge any Fenhexamid-d10 waste to sewer systems or contaminate water, foodstuffs, or feed.[5] The material must be disposed of through a licensed chemical destruction plant or a controlled incineration facility.[5][6] Always follow your institution's specific hazardous waste procedures and local/national regulations.[11]
Workflow Visualization: Safe Handling and Disposal
The following diagram illustrates the critical decision points and steps for safely managing Fenhexamid-d10 throughout its laboratory lifecycle.
Caption: Workflow for the safe handling and disposal of Fenhexamid-d10.
This guide provides the essential framework for the safe handling of Fenhexamid-d10. By understanding the "why" behind each safety measure—from its environmental toxicity to its physical form—researchers can cultivate a culture of safety that protects themselves, their colleagues, and the environment.
References
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- Safety Data Sheet. (2022, February 9). Fenhexamid.
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- MedchemExpress.com. Fenhexamid-d10 | Stable Isotope.
- TCI Chemicals. (2025, November 7).
- Carl ROTH. (2024, October 29).
- Imtrade. fenhexamid 500 sc.
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- Santa Cruz Biotechnology. (2025, December 27). Fenhexamid-d10 | CAS 1246815-53-1.
- Cayman Chemical. (2025, December 19).
- United States Environmental Protection Agency. (2026, January 6). Disposal of Pesticides.
- Bayer CropScience. SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006: FENHEXAMID SC 500 G.
- National Institutes of Health, PubChem. Fenhexamid | C14H17Cl2NO2 | CID 213031.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
